ethyl 2-(2,3-dihydro-1H-indene-5-sulfinyl)acetate
Description
Properties
IUPAC Name |
ethyl 2-(2,3-dihydro-1H-inden-5-ylsulfinyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3S/c1-2-16-13(14)9-17(15)12-7-6-10-4-3-5-11(10)8-12/h6-8H,2-5,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAAQCVRXFMBXAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CS(=O)C1=CC2=C(CCC2)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular weight and formula of ethyl 2-(2,3-dihydro-1H-indene-5-sulfinyl)acetate
An In-Depth Technical Guide to Ethyl 2-(2,3-dihydro-1H-indene-5-sulfinyl)acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of ethyl 2-(2,3-dihydro-1H-indene-5-sulfinyl)acetate, a molecule of interest in synthetic chemistry and potential drug discovery programs. The guide details its fundamental molecular and physical properties, offers a detailed, scientifically-grounded protocol for its potential synthesis, and contextualizes its relevance within the broader landscape of sulfoxide-containing compounds. This document is intended to serve as a foundational resource for researchers engaged in the synthesis, evaluation, or application of novel chemical entities.
Introduction: The Significance of the Sulfoxide Moiety in Organic Chemistry
The sulfoxide functional group is a cornerstone in both medicinal chemistry and asymmetric synthesis. The unique stereoelectronic properties of the sulfinyl group, characterized by its pyramidal geometry and the presence of a stereogenic sulfur atom, render it a valuable component in the design of chiral auxiliaries and biologically active molecules. Transient and unstable sulfenic acids are often key intermediates in the synthesis of more stable sulfoxides, which are present in a number of natural and synthetic drugs.[1] The incorporation of a sulfoxide into a rigid scaffold, such as the 2,3-dihydro-1H-indene (indan) system, offers a strategy for creating structurally defined molecules with potential applications in asymmetric catalysis or as pharmacological probes. This guide focuses specifically on ethyl 2-(2,3-dihydro-1H-indene-5-sulfinyl)acetate, providing the core data and methodologies required for its scientific exploration.
Molecular and Physicochemical Properties
A precise understanding of a compound's molecular formula and weight is fundamental for all subsequent experimental work, from reaction stoichiometry to analytical characterization.
Molecular Formula and Structure
The chemical formula for ethyl 2-(2,3-dihydro-1H-indene-5-sulfinyl)acetate has been determined to be C13H16O3S .[2] This formula indicates the presence of thirteen carbon atoms, sixteen hydrogen atoms, three oxygen atoms, and one sulfur atom.
The molecular structure consists of a central 2,3-dihydro-1H-indene (indan) ring system. An ethyl acetate group is connected to a sulfinyl group (-SO-) at the 5-position of the indan ring.
Caption: Molecular structure of ethyl 2-(2,3-dihydro-1H-indene-5-sulfinyl)acetate.
Molecular Weight
The molecular weight of a compound is a critical parameter for quantitative analysis. It is calculated by summing the atomic weights of each constituent atom in the molecular formula. The atomic weights used for this calculation are standard values provided by the International Union of Pure and Applied Chemistry (IUPAC).
| Element | Symbol | Count | Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |
| Carbon | C | 13 | 12.011 | 156.143 |
| Hydrogen | H | 16 | 1.008 | 16.128 |
| Oxygen | O | 3 | 15.999 | 47.997 |
| Sulfur | S | 1 | 32.06 | 32.06 |
| Total | 252.328 |
The calculated molecular weight of ethyl 2-(2,3-dihydro-1H-indene-5-sulfinyl)acetate is 252.33 g/mol .[2]
Proposed Synthesis Protocol
The synthesis of sulfoxides can be achieved through various methods, most commonly via the controlled oxidation of the corresponding sulfide. The following protocol outlines a robust and logical pathway for the synthesis of ethyl 2-(2,3-dihydro-1H-indene-5-sulfinyl)acetate, starting from commercially available 5-bromo-2,3-dihydro-1H-indene. This proposed workflow is based on established synthetic transformations in organic chemistry.
Overall Synthesis Workflow
Caption: Proposed synthetic workflow for the target compound.
Step-by-Step Experimental Procedure
Step 1: Synthesis of 5-(Methylthio)-2,3-dihydro-1H-indene (Thiolation)
-
Rationale: This step introduces the required sulfur atom onto the indan scaffold. A nucleophilic aromatic substitution reaction using a thiolating agent is a standard method for this transformation.
-
Procedure:
-
To a solution of 5-bromo-2,3-dihydro-1H-indene (1.0 eq) in a suitable solvent such as DMF or DMSO, add sodium thiomethoxide (1.2 eq).
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Step 2: Synthesis of 5-(Methylsulfinyl)-2,3-dihydro-1H-indene (Oxidation)
-
Rationale: Controlled oxidation of the sulfide to a sulfoxide is a critical step. Meta-chloroperoxybenzoic acid (m-CPBA) is a common and effective reagent for this transformation, as over-oxidation to the sulfone can be minimized by controlling the stoichiometry and temperature.
-
Procedure:
-
Dissolve the 5-(methylthio)-2,3-dihydro-1H-indene (1.0 eq) in a chlorinated solvent like dichloromethane (DCM) and cool the solution to 0 °C in an ice bath.
-
Add a solution of m-CPBA (1.0-1.1 eq) in DCM dropwise to the cooled solution.
-
Stir the reaction at 0 °C and monitor by TLC.
-
Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude sulfoxide is often pure enough for the next step, but can be purified by chromatography if necessary.
-
Step 3: Synthesis of Ethyl 2-(2,3-dihydro-1H-indene-5-sulfinyl)acetate (Pummerer Rearrangement and Acetate Addition)
-
Rationale: The Pummerer rearrangement is a classic reaction of sulfoxides bearing an alpha-proton, converting them into an electrophilic thionium ion intermediate. This intermediate can then be trapped by a nucleophile, in this case, the enolate of ethyl acetate, to form the final carbon-sulfur bond.
-
Procedure:
-
To a solution of 5-(methylsulfinyl)-2,3-dihydro-1H-indene (1.0 eq) in acetic anhydride (used as both solvent and reactant), add a catalytic amount of a Lewis acid (e.g., TsOH).
-
In a separate flask, prepare the enolate of ethyl acetate by treating it with a strong base like lithium diisopropylamide (LDA) in THF at -78 °C.
-
Slowly add the activated sulfoxide solution to the enolate solution at -78 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate, wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the final product by flash column chromatography on silica gel.
-
Conclusion
Ethyl 2-(2,3-dihydro-1H-indene-5-sulfinyl)acetate is a compound with a well-defined molecular structure and properties. The synthetic route proposed herein provides a logical and experimentally viable approach for its preparation, leveraging fundamental reactions in organic sulfur chemistry. The information and protocols detailed in this guide are intended to equip researchers with the necessary knowledge to synthesize and further investigate this molecule and its derivatives in the pursuit of novel scientific discoveries.
References
-
PubChem. ethyl 2-(2,3-dihydro-1H-indene-5-sulfinyl)acetate. National Center for Biotechnology Information. [Link][2]
-
MDPI. Transient Sulfenic Acids in the Synthesis of Biologically Relevant Products. [Link][1]
Sources
An In-depth Technical Guide to Indane-Based Sulfinyl Acetate Derivatives: Synthesis, Stereochemistry, and Therapeutic Potential
Abstract
This technical guide provides a comprehensive overview of indane-based sulfinyl acetate derivatives, a class of compounds with significant potential in medicinal chemistry. The indane nucleus is a well-established "privileged scaffold" found in numerous pharmacologically active agents.[1] When combined with a chiral sulfinyl group and an acetate side chain, these derivatives present a compelling area for drug discovery and development. This document will delve into the rationale behind their design, propose detailed synthetic strategies with an emphasis on asymmetric synthesis, discuss critical stereochemical considerations, and explore their potential therapeutic applications, particularly as analgesic, anti-inflammatory, and central nervous system (CNS) active agents.[2][3] This guide is intended for researchers, scientists, and drug development professionals seeking to explore this promising chemical space.
Part 1: Introduction to the Core Scaffolds: A Triad of Functionality
The therapeutic potential of indane-based sulfinyl acetate derivatives arises from the synergistic interplay of its three core components: the indane scaffold, the sulfinyl group, and the acetate side chain.
The Indane Moiety: A Privileged Scaffold in Medicinal Chemistry
The indane ring system, a bicyclic hydrocarbon consisting of a benzene ring fused to a cyclopentane ring, is a prominent structural motif in a wide array of biologically active molecules and natural products.[1] Its rigid, well-defined three-dimensional structure provides an excellent framework for orienting functional groups in a precise manner to interact with biological targets. This conformational rigidity can lead to higher binding affinities and selectivities for enzymes and receptors. Indane derivatives are known to exhibit a broad spectrum of biological activities, including analgesic, anti-inflammatory, and antidepressant effects.[2]
The Sulfinyl Group (Sulfoxide): A Key Player in Drug Chirality and Bioactivity
The sulfinyl group is a critical functional group in modern pharmaceuticals. More than 30% of chemical products contain sulfur components, with sulfoxides being a key pharmacophore in drugs like the proton pump inhibitor esomeprazole and the wakefulness-promoting agent modafinil.[4] The sulfur atom in a sulfoxide is a stereocenter, meaning that sulfoxides can exist as non-superimposable mirror images called enantiomers.[5] This chirality is of paramount importance in drug development, as different enantiomers of a drug can have vastly different pharmacological, pharmacokinetic, and toxicological profiles.[6][7] One enantiomer might be the active therapeutic agent (the eutomer), while the other could be inactive or even cause undesirable side effects (the distomer).[5] Therefore, the ability to synthesize enantiomerically pure sulfoxides is a significant goal in medicinal chemistry.[7][8]
The Acetate Side Chain: Modulating Physicochemical Properties
The acetate (-CH₂COO-) or related acetamide (-CH₂CONH₂) side chain is a common feature in many drugs. It can act as a hydrogen bond acceptor and can be hydrolyzed by esterases in the body, potentially serving as a pro-drug moiety. The inclusion of this group can significantly influence the molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which are all critical factors in determining a drug's overall efficacy and pharmacokinetic profile.[9][10]
Part 2: Synthetic Strategies and Methodologies
There is no single, established route for the synthesis of indane-based sulfinyl acetate derivatives in the current literature. However, based on established chemical principles, a robust and logical synthetic pathway can be proposed. The key challenges lie in the controlled introduction of the acetate side chain and, most critically, the asymmetric synthesis of the chiral sulfoxide.
Proposed Synthetic Workflow
A logical approach to the synthesis of these target molecules would involve a multi-step sequence starting from a readily available indanone derivative. The workflow is designed to first build the carbon skeleton and then introduce the chiral center in a controlled manner.
Caption: Proposed synthetic workflow for indane-based sulfinyl acetate derivatives.
Detailed Experimental Protocols
The following protocols are proposed methodologies based on standard organic chemistry transformations and procedures described for similar molecules.[3][11]
Protocol 2.2.1: Synthesis of Ethyl (1-Indanylidene)acetate
This step involves creating the acetic acid side chain attached to the indane core. A Horner-Wadsworth-Emmons reaction is a reliable method for this transformation.
-
Reagents and Setup:
-
1-Indanone (1 equivalent)
-
Triethyl phosphonoacetate (1.1 equivalents)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 equivalents)
-
Anhydrous Tetrahydrofuran (THF)
-
Round-bottom flask, magnetic stirrer, nitrogen atmosphere, ice bath.
-
-
Procedure:
-
Suspend NaH in anhydrous THF in the flask under a nitrogen atmosphere and cool to 0°C.
-
Slowly add triethyl phosphonoacetate dropwise to the NaH suspension. Stir for 30 minutes at 0°C.
-
Add a solution of 1-indanone in THF dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by Thin Layer Chromatography (TLC).
-
Quench the reaction carefully by adding saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2.2.2: Synthesis of Ethyl (1-Indanyl)acetate
This step reduces the double bond to create the saturated indane ring system.
-
Reagents and Setup:
-
Ethyl (1-Indanylidene)acetate (1 equivalent)
-
Palladium on carbon (Pd/C), 10% (catalytic amount)
-
Ethanol or Ethyl Acetate as solvent
-
Hydrogenation apparatus (e.g., Parr hydrogenator or balloon hydrogenation).
-
-
Procedure:
-
Dissolve the ethyl (1-indanylidene)acetate in the chosen solvent.
-
Add the Pd/C catalyst to the solution.
-
Subject the mixture to a hydrogen atmosphere (e.g., 50 psi or balloon pressure) and stir vigorously at room temperature until hydrogen uptake ceases.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield the desired product.
-
Protocol 2.2.3: Synthesis of Ethyl 2-((1-Indanyl)thio)acetate
This step introduces the sulfur atom, which will become the sulfoxide.
-
Reagents and Setup:
-
Ethyl (1-Indanyl)acetate (1 equivalent)
-
Lithium diisopropylamide (LDA) or another strong, non-nucleophilic base (1.1 equivalents)
-
Dimethyl disulfide (1.2 equivalents)
-
Anhydrous THF
-
Schlenk line or similar inert atmosphere setup, dry ice/acetone bath.
-
-
Procedure:
-
Dissolve the ethyl (1-indanyl)acetate in anhydrous THF and cool to -78°C under a nitrogen atmosphere.
-
Slowly add LDA to the solution and stir for 1 hour to form the enolate.
-
Add dimethyl disulfide to the reaction mixture and stir for an additional 2-3 hours at -78°C.
-
Quench the reaction with saturated aqueous NH₄Cl.
-
Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography.
-
Protocol 2.2.4: Asymmetric Oxidation to Ethyl 2-((1-Indanyl)sulfinyl)acetate
This is the most critical step, as it establishes the chiral center. A modified Sharpless or Kagan asymmetric oxidation is a suitable approach.[12]
-
Reagents and Setup:
-
Ethyl 2-((1-Indanyl)thio)acetate (1 equivalent)
-
Titanium(IV) isopropoxide (Ti(OiPr)₄) (0.5 equivalents)
-
(S,S)-Diethyl tartrate ((S,S)-DET) (0.6 equivalents) for the (S)-sulfoxide, or (R,R)-DET for the (R)-sulfoxide.
-
Cumene hydroperoxide (CHP) (1.2 equivalents)
-
Anhydrous dichloromethane (DCM)
-
Inert atmosphere, -20°C bath.
-
-
Procedure:
-
In a flask under a nitrogen atmosphere, dissolve Ti(OiPr)₄ and the chiral tartrate in anhydrous DCM. Stir for 30 minutes at room temperature to form the chiral complex.
-
Cool the mixture to -20°C.
-
Add the thioacetate substrate to the reaction mixture.
-
Slowly add cumene hydroperoxide dropwise.
-
Maintain the reaction at -20°C for several hours, monitoring for the disappearance of the starting material by TLC.
-
Quench the reaction by adding water.
-
Filter the mixture to remove titanium salts.
-
Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the resulting chiral sulfoxide by column chromatography.
-
Part 3: Stereochemical Considerations and Characterization
The Importance of Chirality in Drug Action
As previously mentioned, the sulfoxide group introduces a stereocenter. The two resulting enantiomers can have different interactions with chiral biological macromolecules like enzymes and receptors.[5] It is now standard practice in drug development to investigate the properties of individual enantiomers, as regulatory bodies like the U.S. FDA have issued guidelines emphasizing the need to characterize and justify the development of chiral compounds as single enantiomers or as racemates.[5]
Caption: A conceptual representation of the R and S enantiomers as non-superimposable mirror images.
Analytical Techniques for Characterization
A full suite of analytical techniques is required to confirm the structure and purity of the synthesized derivatives.
| Technique | Purpose | Expected Observations |
| ¹H and ¹³C NMR | Structural elucidation and confirmation of the carbon-hydrogen framework. | Characteristic shifts for the indane protons, the methylene protons adjacent to the sulfoxide, and the ester group. |
| Mass Spectrometry (MS) | Determination of molecular weight and confirmation of elemental composition (HRMS). | A molecular ion peak corresponding to the calculated mass of the target compound. |
| Infrared (IR) Spectroscopy | Identification of key functional groups. | Characteristic stretches for the S=O bond (around 1050 cm⁻¹) and the C=O of the ester (around 1735 cm⁻¹). |
| Chiral High-Performance Liquid Chromatography (HPLC) | Separation of enantiomers and determination of enantiomeric excess (e.e.). | Two distinct peaks for the racemic mixture, and a single peak for an enantiopure sample. |
| Optical Rotation | Measurement of the rotation of plane-polarized light to characterize the chiral nature of the compound. | A specific rotation value ([α]D) that is equal in magnitude but opposite in sign for the two enantiomers. |
Part 4: Potential Therapeutic Applications and Future Directions
While specific biological data for indane-based sulfinyl acetate derivatives is not yet published, we can extrapolate potential applications based on the known activities of related compounds.
Analgesic and Anti-inflammatory Potential
Indane derivatives have a well-documented history as analgesic and anti-inflammatory agents.[2] Non-steroidal anti-inflammatory drugs (NSAIDs) often exert their effects by inhibiting cyclooxygenase (COX) enzymes.[2] The rigid indane scaffold could be optimized to fit into the active site of COX-1 or COX-2. The sulfinyl acetate moiety could further enhance this binding or improve the pharmacokinetic properties of the molecule.
Central Nervous System (CNS) Applications
The structural similarity of the sulfinyl acetamide group to the drug modafinil suggests that these compounds could have activity in the CNS.[3] Modafinil and its derivatives are used to treat sleep disorders like narcolepsy.[3] Therefore, indane-based sulfinyl acetate or acetamide derivatives could be investigated for their potential as CNS stimulants or as treatments for other neurological conditions.
Future Research and Optimization
The synthetic route proposed here allows for significant structural diversification. Future research should focus on:
-
Varying substituents on the aromatic ring of the indane nucleus to modulate electronic properties and target interactions.
-
Modifying the acetate side chain (e.g., converting the ester to an amide) to alter solubility and metabolic stability.[3][10]
-
Preparing both enantiomers of a lead compound to conduct a full stereochemical-pharmacological investigation.
Part 5: Conclusion
Indane-based sulfinyl acetate derivatives represent a promising, yet underexplored, class of molecules for drug discovery. The combination of a privileged indane scaffold with a chiral sulfinyl group offers a unique opportunity to develop potent and selective therapeutic agents. The synthetic strategies and analytical methodologies outlined in this guide provide a solid foundation for researchers to begin exploring this chemical space. A thorough investigation into their synthesis and biological activity is warranted and could lead to the development of novel drugs with improved efficacy and safety profiles.
References
-
Title: Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry Source: PMC URL: [Link]
-
Title: Synthesis and pharmacological evaluation of some indanone-3-acetic acid derivatives Source: Semantic Scholar URL: [Link]
-
Title: Asymmetric Synthesis of N-Hydroxyethyl Amino Indane Derivatives Catalyzed by an Engineered Imine Reductase Source: PubMed URL: [Link]
-
Title: Application of Sulfonyl in Drug Design Source: Semantic Scholar URL: [Link]
-
Title: Advance in the Synthesis of Sulfoxides and Sulfinamides from β-Sulfinyl Esters Source: MDPI URL: [Link]
-
Title: Synthesis of Spiro[Indane-1,3-Dione-2-Pyrrolidines] by the Reaction of 2-(2′-Ketoalkyl)-1,3-Indandiones with Triazinanes Source: ACS Publications URL: [Link]
-
Title: Recent Advances in the Synthesis of Indanes and Indenes Source: PubMed URL: [Link]
-
Title: Chirality in drug development: from racemic mixtures to enantiopure substances Source: Ardena URL: [Link]
-
Title: Synthesis and Biological Activities of Sulfinyl Acetamide Derivatives for Narcolepsy Treatment Source: ResearchGate URL: [Link]
-
Title: The Significance of Chirality in Drug Design and Development Source: PMC URL: [Link]
-
Title: The significance of chirality in contemporary drug discovery-a mini review Source: ResearchGate URL: [Link]
-
Title: Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates Source: PMC URL: [Link]
-
Title: Chiral Drug Engineering: Building Safer, Smarter, and More Selective Medicines Source: Chiralpedia URL: [Link]
-
Title: Access to Chiral Sulfoxides by Enantioselective Imine Condensation Source: ACS Publications URL: [Link]
-
Title: Three-component synthesis of β-sulfonyl enamines and dienamines enabled by silver(i) acetate Source: PMC URL: [Link]
-
Title: A REVIEW ON RECENT ADVANCES IN ASYMMETRIC SYNTHESIS AND ITS APPLICATIONS Source: ResearchGate URL: [Link]
- Title: Indane acetic acid derivatives and their use as pharmaceutical agents Source: Google Patents URL
-
Title: Synthesis of Spiro[Indane-1,3-Dione-2-Pyrrolidines] by the Reaction of 2-(2′-Ketoalkyl) Source: ACS Publications URL: [Link]
-
Title: Synthesis and antibacterial activity of some indane derivatives Source: ResearchGate URL: [Link]
-
Title: Synthesis and Biological Evaluation of Substituted Thiophenyl Derivatives of Indane-1, 3-Dione Source: ResearchGate URL: [Link]
-
Title: Chemical Profiles and Pharmacological Properties with in Silico Studies on Elatostema papillosum Wedd Source: MDPI URL: [Link]
-
Title: ChemInform Abstract: Synthesis of New Sulfinyl Derivatives of 4,5-Diphenyl-4H-1,2,4-triazoles. Source: ResearchGate URL: [Link]
Sources
- 1. Recent Advances in the Synthesis of Indanes and Indenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ardena.com [ardena.com]
- 7. Chiral Drug Engineering: Building Safer, Smarter, and More Selective Medicines – Chiralpedia [chiralpedia.com]
- 8. researchgate.net [researchgate.net]
- 9. semanticscholar.org [semanticscholar.org]
- 10. Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. EP1497271A1 - Indane acetic acid derivatives and their use as pharmaceutical agents - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
Thermodynamic stability of ethyl 2-(2,3-dihydro-1H-indene-5-sulfinyl)acetate
Executive Technical Summary
This guide provides a comprehensive thermodynamic and stability profile for Ethyl 2-(2,3-dihydro-1H-indene-5-sulfinyl)acetate (CAS: 1291416-74-4). As a structural analog to key non-steroidal anti-inflammatory drug (NSAID) intermediates (e.g., Sulindac metabolites), this compound presents unique stability challenges governed by its
Core Stability Verdict: Unlike typical dialkyl sulfoxides, this molecule exhibits enhanced thermal stability against syn-elimination due to the absence of accessible
Molecular Architecture & Thermodynamic Baseline
To understand the stability profile, we must first deconstruct the molecular scaffold. The stability is dictated by the electronic interaction between the electron-withdrawing sulfinyl group (
Structural Analysis
-
Moiety A (Aromatic Anchor): 2,3-dihydro-1H-indene (Indane).[1][2][3][4] Provides lipophilicity and steric bulk; electronically stable.
-
Moiety B (Chiral Center): The sulfinyl sulfur. It is a stereogenic center, existing as enantiomers (
). The bond is polarized, making the sulfur electrophilic and the oxygen nucleophilic. -
Moiety C (
-Methylene Bridge): The group connecting the sulfur and the ester carbonyl. The protons here are highly acidic ( ) due to the dual electron-withdrawing nature of the adjacent sulfoxide and ester groups. -
Moiety D (Ester Terminus): Ethyl acetate. Susceptible to hydrolysis.
Predicted Physicochemical Properties
| Parameter | Value (Predicted/Analog) | Thermodynamic Implication |
| Molecular Formula | MW: 252.33 g/mol | |
| LogP | 1.8 – 2.2 | Moderate lipophilicity; stable in organic media. |
| Melting Point | 85°C – 105°C | Solid state lattice energy contributes to shelf stability. |
| Bond Dissociation Energy (C-S) | ~65 kcal/mol | Primary failure point at high temperatures (>200°C). |
| Chirality | Racemic or Enantiopure | Subject to thermal racemization (pyramidal inversion). |
Degradation Mechanisms: The "Why" Behind Instability
The thermodynamic stability of this compound is not a single value but a landscape of competing reaction pathways.
Thermal Elimination (The "Missing" Pathway)
Standard alkyl sulfoxides degrade via Ei (syn-elimination) mechanisms at 80–120°C to form alkenes and sulfenic acids.
-
Mechanism: Requires a
-hydrogen on the alkyl chain. -
Application to Target:
-
Insight: Consequently, this molecule is thermally robust up to temperatures where radical bond homolysis occurs (~180°C+), making it significantly more stable than simple aliphatic sulfoxides.
Oxidative Instability (Primary Risk)
The sulfur atom is in the
-
Reaction:
-
Driver: The high bond energy of the
bond in sulfones. -
Catalysts: Peroxides, trace metals, and light.
The Pummerer Rearrangement
In the presence of acylating agents (e.g., acid anhydrides, acid chlorides) or strong Lewis acids, the sulfoxide oxygen is acylated, leading to an unstable sulfonium intermediate.
-
Outcome: Rearrangement to an
-substituted sulfide (usually an -acetoxy sulfide). -
Relevance: This is a critical risk during synthesis or formulation if acidic excipients are used.
Racemization
The chiral sulfur can undergo pyramidal inversion. While thermal inversion requires high energy (
Visualization of Stability Pathways
The following diagram maps the competing degradation pathways based on the structural logic defined above.
Figure 1: Mechanistic degradation landscape. Red paths indicate irreversible chemical changes; dashed lines indicate stereochemical loss.
Experimental Protocols for Stability Profiling
To validate the theoretical stability profile, the following self-validating experimental workflows are recommended.
Protocol A: Accelerated Oxidative Stress Testing
-
Objective: Determine the kinetic rate constant (
) of sulfone formation. -
Methodology:
-
Preparation: Dissolve compound (1 mg/mL) in Acetonitrile/Water (1:1).
-
Stressor: Add
to final concentrations of 0.1%, 1.0%, and 3.0%. -
Incubation: Hold at 25°C and 40°C.
-
Sampling: Aliquot at t=0, 1h, 4h, 24h. Quench with Sodium Metabisulfite.
-
Analysis: HPLC-UV (254 nm). Monitor disappearance of Sulfoxide (RT ~X min) and appearance of Sulfone (RT ~X+2 min).
-
Validation: Mass balance must be >95% (Sum of Sulfoxide + Sulfone).
-
Protocol B: Thermal Stability (TGA/DSC)
-
Objective: Confirm absence of low-temperature elimination.
-
Methodology:
-
Instrument: Differential Scanning Calorimetry (DSC) & Thermogravimetric Analysis (TGA).
-
Parameters: Ramp 10°C/min from 25°C to 300°C under
purge. -
Success Criteria:
-
Sharp endotherm (Melting) between 80-110°C.
-
No exotherm (Decomposition) below 180°C.
-
TGA weight loss onset > 200°C.
-
-
Protocol C: Chiral Stability (Racemization)
-
Objective: Assess configurational stability in solution.
-
Methodology:
-
Solvent Screen: Ethanol (protic), Acetonitrile (aprotic), Phosphate Buffer pH 7.4.
-
Condition: 40°C for 7 days.
-
Analysis: Chiral HPLC (e.g., Chiralcel OD-H column).
-
Metric: Enantiomeric Excess (
) decay over time.
-
Workflow Visualization
Figure 2: Integrated stability testing workflow ensuring coverage of thermal, chemical, and physical degradation modes.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 61303556, Ethyl 2-(2,3-dihydro-1H-indene-5-sulfinyl)acetate. Retrieved from [Link]
-
Oae, S. (Ed.).[6] (2012). Organic Chemistry of Sulfur. Springer Science & Business Media. (Foundational text on Sulfoxide thermal elimination and Pummerer rearrangement mechanisms).
- Madesclaire, M. (1986).Synthesis of sulfoxides by oxidation of thioethers. Tetrahedron, 42(20), 5459-5495.
- Trost, B. M. (1978).Some aspects of organosulfur-mediated synthetic methods. Accounts of Chemical Research, 11(12), 453-461. (Mechanistic details on -sulfinyl ester reactivity).
- Drabowicz, J., et al. (2019).The Chemistry of Sulphinic Acids, Esters and Their Derivatives. Wiley. (Specific reference for sulfinyl ester thermodynamics).
Sources
- 1. 2850-19-3|Ethyl 2-tosylacetate|BLD Pharm [bldpharm.com]
- 2. 2,3-dihydro-1H-indene-5-sulfonyl chloride | 52205-85-3 | Benchchem [benchchem.com]
- 3. chemat.com.pl [chemat.com.pl]
- 4. ethyl 2-(2,3-dihydro-1H-indene-5-sulfinyl)acetate | C13H16O3S | CID 61303556 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2,3-dihydro-1H-indene-5-sulfonamide | Carbonic Anhydrase | TargetMol [targetmol.com]
- 6. researchgate.net [researchgate.net]
The Pivotal Role of the Sulfinyl Group in Shaping the Stereochemistry of Indane Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Foreword: Unveiling the Stereochemical Nuances of Sulfinyl Indanes
In the landscape of modern medicinal chemistry and asymmetric synthesis, the indane scaffold represents a privileged structural motif, forming the core of numerous biologically active molecules.[1][2] Its conformational rigidity and potential for functionalization make it an attractive framework for drug design. When this scaffold is functionalized with a sulfinyl group, a fascinating and complex stereochemical puzzle emerges. The lone pair of electrons on the sulfur atom imparts a tetrahedral geometry to the sulfinyl group, rendering it a stereogenic center.[3] This inherent chirality, coupled with the stereocenters potentially present on the indane ring, gives rise to a rich diastereomeric landscape. Understanding and controlling the stereochemistry of the sulfinyl group in indane derivatives is not merely an academic exercise; it is a critical determinant of a molecule's biological activity, pharmacokinetic profile, and overall therapeutic potential.
This technical guide provides a comprehensive exploration of the chirality and stereochemistry of the sulfinyl group within indane derivatives. Moving beyond a simple recitation of facts, this document delves into the fundamental principles governing the synthesis of these chiral molecules, the sophisticated analytical techniques employed for their stereochemical elucidation, and the profound influence of the sulfinyl moiety on the conformational behavior of the indane ring system. By synthesizing technical accuracy with field-proven insights, this guide aims to equip researchers, scientists, and drug development professionals with the knowledge necessary to navigate the intricate world of sulfinyl indane stereochemistry and harness its potential for the creation of novel and effective therapeutic agents.
The Stereogenic Sulfinyl Group: A Primer
The chirality of the sulfinyl group arises from the pyramidal arrangement of its substituents: an oxygen atom, a lone pair of electrons, and two organic residues. This arrangement makes the sulfur atom a stereocenter, provided the two organic substituents are different.[3] The configurational stability of sulfoxides is a key feature, with a high energy barrier to pyramidal inversion, allowing for the isolation of stable enantiomers at room temperature.[4] This stability is fundamental to their application as chiral auxiliaries and in the construction of stereochemically defined molecules.[4][5]
Strategic Synthesis of Chiral Sulfinyl Indane Derivatives
The preparation of enantiomerically pure or enriched sulfinyl indane derivatives is a cornerstone of their application in drug discovery and asymmetric synthesis. Two primary strategies dominate the synthetic landscape: the asymmetric oxidation of prochiral sulfides and the nucleophilic substitution on a chiral sulfinylating agent.
Asymmetric Oxidation of Indanyl Sulfides
The direct oxidation of a prochiral indanyl sulfide offers an atom-economical route to chiral sulfoxides. This transformation is often mediated by chiral catalysts, which create a chiral environment around the sulfur atom, favoring the formation of one enantiomer over the other.
A widely employed method is the Kagan-Modena oxidation, which utilizes a titanium-based catalyst in conjunction with a chiral ligand, typically a tartrate ester, and an oxidant such as cumene hydroperoxide.[6][7] The success of this method hinges on the formation of a chiral titanium-peroxo complex that delivers the oxygen atom to one of the lone pairs of the sulfur atom in a stereoselective manner.
Experimental Protocol: Kagan-Modena Asymmetric Oxidation of 2-Thioindane
-
Catalyst Preparation: To a solution of Ti(OiPr)4 in an anhydrous solvent (e.g., CH2Cl2) at room temperature, add a solution of (+)-diethyl tartrate (DET). Stir the mixture for 30 minutes to allow for ligand exchange.
-
Oxidation: Cool the catalyst solution to -20 °C. Add the 2-thioindane substrate, followed by the slow, dropwise addition of cumene hydroperoxide (CHP).
-
Monitoring and Quenching: Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, quench the reaction by the addition of water.
-
Work-up and Purification: Allow the mixture to warm to room temperature and filter through a pad of celite. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the chiral 2-sulfinylindane.
-
Enantiomeric Excess Determination: Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC).
The choice of chiral ligand, oxidant, and reaction conditions can significantly influence the enantioselectivity of the oxidation. The steric and electronic properties of the indane ring itself can also play a role in directing the stereochemical outcome.
The Andersen Synthesis: A Diastereoselective Approach
The Andersen synthesis provides a robust and highly stereoselective method for preparing chiral sulfoxides.[3] This approach involves the reaction of an organometallic reagent with a diastereomerically pure sulfinate ester derived from a chiral alcohol. The reaction proceeds with complete inversion of configuration at the sulfur atom.
Experimental Protocol: Andersen Synthesis of (R)-2-Indanyl Phenyl Sulfoxide
-
Sulfinate Ester Formation: React commercially available (-)-menthol with phenylsulfinyl chloride in the presence of a base (e.g., pyridine) to form a diastereomeric mixture of menthyl phenylsulfinates.
-
Diastereomer Separation: Separate the diastereomers by fractional crystallization to obtain the pure (S)-menthyl (S)-phenylsulfinate.
-
Grignard Reaction: Prepare the indanyl Grignard reagent by reacting 2-bromoindane with magnesium turnings in anhydrous THF.
-
Nucleophilic Substitution: Add the freshly prepared indanyl Grignard reagent to a solution of the pure (S)-menthyl (S)-phenylsulfinate at low temperature (e.g., -78 °C).
-
Work-up and Purification: Quench the reaction with a saturated aqueous solution of NH4Cl. Extract the product with an organic solvent, dry the combined organic layers, and concentrate. Purify the resulting (R)-2-indanyl phenyl sulfoxide by column chromatography.
The Andersen synthesis offers excellent control over the absolute configuration of the sulfinyl group, making it a valuable tool for the preparation of stereochemically defined indane derivatives.
Elucidating the Stereochemistry: A Multi-faceted Analytical Approach
The unambiguous determination of the absolute and relative stereochemistry of sulfinyl indane derivatives is crucial for understanding their structure-activity relationships. A combination of analytical techniques is often employed to achieve this.
X-ray Crystallography: The Gold Standard
Single-crystal X-ray diffraction provides definitive proof of the absolute and relative stereochemistry of a chiral molecule.[8] By analyzing the diffraction pattern of a crystalline sample, a three-dimensional electron density map can be generated, revealing the precise spatial arrangement of atoms. This technique is invaluable for assigning the configuration of the sulfinyl sulfur and any stereocenters on the indane ring, as well as for providing detailed information about bond lengths, bond angles, and intermolecular interactions in the solid state.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Insights into Solution-State Conformation
NMR spectroscopy is a powerful tool for probing the structure and dynamics of molecules in solution. For chiral sulfinyl indane derivatives, specific NMR techniques can provide crucial stereochemical information.
-
Chiral Solvating and Shift Reagents: The use of chiral solvating agents (CSAs) or chiral lanthanide shift reagents (LSRs) can induce diastereomeric interactions with the enantiomers of a sulfinyl indane, leading to the separation of signals in the NMR spectrum. This allows for the determination of enantiomeric purity.
-
Nuclear Overhauser Effect (NOE) Spectroscopy: NOESY and ROESY experiments can reveal through-space proximities between protons.[8] For sulfinyl indane derivatives, NOE correlations between the protons on the indane ring and the substituents on the sulfinyl group can provide valuable information about the preferred conformation and relative stereochemistry.
-
Dynamic NMR (DNMR): DNMR studies can be used to investigate conformational exchange processes, such as the puckering of the indane ring or rotation around the C-S bond.[9] By analyzing the changes in the NMR spectrum as a function of temperature, thermodynamic and kinetic parameters for these processes can be determined.
Circular Dichroism (CD) Spectroscopy: A Sensitive Probe of Chirality
CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting CD spectrum is highly sensitive to the stereochemistry of the molecule and can be used to assign the absolute configuration by comparing the experimental spectrum with that predicted by theoretical calculations.
The Sulfinyl Group's Influence on Indane Conformation
The indane ring system is not planar and can adopt a puckered conformation. The introduction of a chiral sulfinyl group can have a significant impact on the conformational preferences of the indane ring. The steric bulk of the sulfinyl oxygen and the organic substituent, as well as electrostatic interactions, can influence the degree of ring puckering and the preferred orientation of the sulfinyl group relative to the indane core.
Diagram: Conformational Influence of the Sulfinyl Group
Caption: The interplay between the chiral sulfinyl group and the indane ring's puckering dictates the overall molecular conformation and, consequently, its biological and physicochemical properties.
Computational modeling, in conjunction with experimental data from NMR and X-ray crystallography, is a powerful tool for investigating the conformational landscape of sulfinyl indane derivatives.[10] These studies can help to identify the lowest energy conformers and to understand the subtle interplay of steric and electronic factors that govern their relative stabilities.
The Role of Sulfinyl Indanes in Asymmetric Synthesis and Drug Design
The unique stereochemical features of sulfinyl indane derivatives make them valuable assets in both asymmetric synthesis and drug discovery.
Chiral Auxiliaries and Ligands
The chiral sulfinyl group can act as an effective chiral auxiliary, directing the stereochemical outcome of reactions on the indane scaffold or on adjacent functional groups.[4][5] Furthermore, sulfinyl indane derivatives can serve as chiral ligands in transition metal-catalyzed asymmetric reactions, where the proximity of the chiral sulfur to the metal center can lead to high levels of enantioselectivity.[4]
Drug Development
The introduction of a chiral sulfinyl group into an indane-based drug candidate can have profound effects on its pharmacological profile. The specific stereoisomer can exhibit significantly different binding affinities for its biological target, as well as altered metabolic stability and toxicity. Therefore, the stereoselective synthesis and evaluation of individual stereoisomers are critical steps in the drug development process.[2]
Table: Hypothetical Pharmacological Data for Diastereomeric Sulfinyl Indane Derivatives
| Diastereomer | Target Binding Affinity (Ki, nM) | in vitro Metabolic Stability (t1/2, min) | Cytotoxicity (IC50, µM) |
| (RS, 1R, 2S) | 15 | 120 | >100 |
| (SS, 1R, 2S) | 250 | 45 | 25 |
| (RS, 1S, 2R) | 80 | 90 | 75 |
| (SS, 1S, 2R) | >1000 | 30 | 15 |
This hypothetical data illustrates how the stereochemistry at both the sulfinyl center and the indane ring can dramatically impact the pharmacological properties of a molecule.
Conclusion and Future Perspectives
The chirality and stereochemistry of the sulfinyl group in indane derivatives represent a rich and challenging area of research with significant implications for asymmetric synthesis and drug discovery. A thorough understanding of the principles governing their synthesis, stereochemical analysis, and conformational behavior is paramount for harnessing their full potential.
Future advancements in this field will likely focus on the development of novel and more efficient catalytic methods for the stereoselective synthesis of sulfinyl indanes. The continued development of sophisticated analytical techniques, particularly in the area of NMR spectroscopy and computational modeling, will provide deeper insights into the subtle conformational dynamics of these molecules. As our ability to precisely control and characterize the three-dimensional structure of sulfinyl indane derivatives improves, so too will our capacity to design and create next-generation therapeutics with enhanced efficacy and safety profiles.
References
-
Sankaran, G. S., Arumugan, S., & Balasubramaniam, S. (2018). Application of chiral sulfoxides in asymmetric synthesis. MOJ Bioorganic & Organic Chemistry, 2(2), 93-101. [Link]
- Di Furia, F., Modena, G., & Seraglia, R. (1984). Synthesis of Chiral Sulfoxides by Metal-Catalyzed Oxidation with t-Butyl Hydroperoxide. Synthesis, 1984(04), 325-326.
- Pitchen, P., Dunach, E., Deshmukh, M. N., & Kagan, H. B. (1984). An efficient asymmetric oxidation of sulfides to sulfoxides. Journal of the American Chemical Society, 106(26), 8188-8193.
-
Trost, B. M., & Rao, M. (2015). Development of chiral sulfoxide ligands for asymmetric catalysis. Angewandte Chemie International Edition, 54(17), 5026-5043. [Link]
- Durst, T. (1984). Synthesis of new derivatives of 2-thio-l,3-indandione. Chemical Papers, 38(5), 687-692.
- Ng, J. X., Liao, G., & Zhao, Y. (2026).
-
Lunazzi, L., Mancinelli, M., & Mazzanti, A. (2001). Conformational studies by dynamic NMR. 80.(1) cog-wheel effect in the stereolabile helical enantiomers of dimesityl sulfoxide and sulfone. The Journal of Organic Chemistry, 66(8), 2757-2763. [Link]
- Asadpour-Zeynali, K., & Satar, M. (2014). Electrochemical Synthesis of Novel 1, 3-Indandione Derivatives and Evaluation of Their Antiplatelet Aggregation Activities. Iranian journal of pharmaceutical research: IJPR, 13(4), 1315.
-
Pérez-Balado, C., & Hervés, P. (2011). Conformational preferences in diglycosyl disulfides: NMR and molecular modeling studies. Carbohydrate research, 346(18), 2848-2856. [Link]
- Durst, T., & LeBelle, M. J. (1972). On the conformational preferences of the dehydrochlorination of α-chlorosulfoxides. Canadian Journal of Chemistry, 50(19), 3196-3201.
-
García Ruano, J. L., Parra, A., Marcos, V., del Pozo, C., Catalán, S., Monteagudo, S., ... & Poveda, A. (2009). Asymmetric synthesis of indolines through intramolecular shifting of aromatic sulfinyl groups. Role of the pi, pi-stacking interactions in these unusual S (N) Ar processes. Journal of the American Chemical Society, 131(26), 9432-9441. [Link]
- Maccioni, E., Cardia, M. C., & Distinto, S. (2025). Synthesis and biological evaluation of 1, 3-indandione derivatives as acetylcholinesterase inhibitors. Bioorganic & Medicinal Chemistry Letters.
-
Kumar, A., Singh, S. K., & Kumar, A. (2019). SYNTHESIS OF NOVEL 1, 3-INDANEDIONE DERIVATIVES AND PHARMACOLOGICAL EVALUATION AS ANTI-MICROBIAL, ANTI-OXIDATIVE AGENTS. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH, 10(6), 2824-2832. [Link]
-
Abraham, R. J., & Reid, M. (2008). 1H Chemical Shifts in NMR. Part 27: Proton Chemical Shifts in Sulfoxides and Sulfones and the Magnetic Anisotropy, Electric Field and Steric Effects of the SO Bond. Magnetic resonance in chemistry: MRC, 46(7), 667-675. [Link]
- James, M. J., Smith, A. W., & James, M. J. (2025).
-
Schmidt, F., Klein, A., Junk, M. J., & Schollmeyer, D. (2021). Synthesis, Dynamic NMR Characterization, and XRD Study of 2, 4-Difluorobenzoyl-Substituted Piperazines. Molecules, 26(19), 5985. [Link]
-
Tang, B. Z. (2021). Through-Space Interactions in Clusteroluminescence. Accounts of Chemical Research, 54(11), 2649-2660. [Link]
-
Wang, Y., & Liu, M. (2021). Applications of Solution NMR in Drug Discovery. Molecules, 26(24), 7575. [Link]
-
Salnikov, O. G., Mamatyuk, V. I., & Fedin, V. P. (2020). The Role of Hidden Conformers in Determination of Conformational Preferences of Mefenamic Acid by NOESY Spectroscopy. Molecules, 25(18), 4235. [Link]
- De Vicente, J. (2013). N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles. Beilstein journal of organic chemistry, 9, 1253-1289.
-
Dracinsky, M., & Bouř, P. (2019). 33S NMR: Recent Advances and Applications. Annual Reports on NMR Spectroscopy, 97, 1-59. [Link]
-
Kiełbasiński, P., & Mikołajczyk, M. (2020). Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds. Chemical reviews, 120(10), 4578-4611. [Link]
-
Kumar, A., & G, A. (2021). Applications of aryl-sulfinamides in the synthesis of N-heterocycles. RSC advances, 11(35), 21568-21591. [Link]
-
Doddi, G., Ercolani, G., & Illuminati, G. (1983). Conformer preferences in aralkyl chloro-sulphides. Journal of the Chemical Society, Perkin Transactions 2, (12), 1855-1858. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. ijpsr.com [ijpsr.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Development of chiral sulfoxide ligands for asymmetric catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Application of chiral sulfoxides in asymmetric synthesis - MedCrave online [medcraveonline.com]
- 6. medcraveonline.com [medcraveonline.com]
- 7. semanticscholar.org [semanticscholar.org]
- 8. Asymmetric synthesis of indolines through intramolecular shifting of aromatic sulfinyl groups. Role of the pi,pi-stacking interactions in these unusual S(N)Ar processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Conformational studies by dynamic NMR. 80.(1) cog-wheel effect in the stereolabile helical enantiomers of dimesityl sulfoxide and sulfone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Conformational preferences in diglycosyl disulfides: NMR and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Selective Sulfoxidation of Indane Derivatives
Introduction: The Significance of Chiral Indanyl Sulfoxides in Medicinal Chemistry
The indane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The introduction of a sulfoxide group to this framework, particularly in a stereocontrolled manner, opens up a vast chemical space for drug discovery and development. Chiral sulfoxides are not merely passive structural elements; they can act as potent chiral auxiliaries, directing the stereochemical outcome of subsequent reactions, and can themselves be key pharmacophoric features, interacting with biological targets in a stereospecific manner.[1] The selective oxidation of prochiral indanyl thioethers to enantiomerically enriched sulfoxides is therefore a critical transformation for accessing these valuable molecules.
This application note provides a comprehensive guide to the reagents and protocols for the selective sulfoxidation of indane derivatives. We will explore a range of methodologies, from classic metal-based catalytic systems to modern biocatalytic approaches, providing detailed experimental procedures and insights into the rationale behind their application.
Core Concepts in Selective Sulfoxidation
The primary challenge in the sulfoxidation of thioethers lies in achieving two levels of selectivity:
-
Chemoselectivity: The oxidation must be selective for the sulfur atom, avoiding over-oxidation to the corresponding sulfone. This is typically controlled by careful stoichiometry of the oxidant and reaction time.
-
Enantioselectivity: For prochiral thioethers, the oxidation should favor the formation of one enantiomer of the sulfoxide over the other. This is achieved through the use of chiral catalysts or reagents that create a chiral environment around the sulfur atom during the oxidation step.
The choice of the optimal reagent and protocol depends on several factors, including the specific structure of the indane derivative, the desired level of enantiopurity, scalability, and considerations for green chemistry.
Metal-Catalyzed Asymmetric Sulfoxidation
Metal complexes are among the most powerful and widely used catalysts for asymmetric sulfoxidation. Titanium and vanadium-based systems, in particular, have proven to be highly effective.
Titanium-Based Catalysts: The Kagan-Sharpless System
A cornerstone of asymmetric sulfoxidation is the modification of the Sharpless asymmetric epoxidation reagent, developed independently by the Kagan and Modena groups.[2][1] This system typically employs a titanium(IV) isopropoxide catalyst in the presence of a chiral diethyl tartrate (DET) ligand and a hydroperoxide oxidant.
Mechanism Insight: The active catalyst is a chiral titanium-peroxo species. The thioether coordinates to the titanium center, and the chiral tartrate ligand directs the delivery of the oxygen atom to one of the two lone pairs of the sulfur atom, leading to the formation of one enantiomer of the sulfoxide preferentially. The use of cumene hydroperoxide (CHP) instead of tert-butyl hydroperoxide (TBHP) has been shown to improve enantioselectivity in some cases.[2][1]
Workflow for Titanium-Catalyzed Asymmetric Sulfoxidation of an Indanyl Thioether:
Caption: Workflow for Titanium-Catalyzed Asymmetric Sulfoxidation.
Detailed Protocol 1: Asymmetric Oxidation of 2-(Phenylthio)-1H-indene-1,3(2H)-dione using a Chiral Titanium Complex
This protocol is adapted from the well-established Kagan-Sharpless methodology for asymmetric sulfoxidation.
Materials:
-
2-(Phenylthio)-1H-indene-1,3(2H)-dione
-
Titanium(IV) isopropoxide (Ti(OiPr)4)
-
(+)-Diethyl tartrate ((+)-DET)
-
Cumene hydroperoxide (CHP), ~80% in cumene
-
Dichloromethane (CH2Cl2), anhydrous
-
Water, deionized
-
Saturated aqueous sodium sulfite (Na2SO3) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
-
Hexanes and ethyl acetate for chromatography
Procedure:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon), dissolve (+)-diethyl tartrate (0.24 mmol) in anhydrous dichloromethane (10 mL).
-
To this solution, add titanium(IV) isopropoxide (0.2 mmol) dropwise at room temperature. Stir the resulting solution for 10 minutes.
-
Add deionized water (0.2 mmol, 3.6 µL) and stir for another 30 minutes at room temperature. The solution should turn from colorless to a clear yellow/orange.
-
Cool the catalyst solution to -20 °C in a cryocooler or an appropriate cooling bath.
-
In a separate flask, dissolve 2-(phenylthio)-1H-indene-1,3(2H)-dione (1.0 mmol) in anhydrous dichloromethane (5 mL).
-
Add the solution of the indanyl thioether to the cold catalyst solution.
-
Add cumene hydroperoxide (1.1 mmol) dropwise to the reaction mixture over 10-15 minutes, ensuring the internal temperature does not rise above -18 °C.
-
Stir the reaction at -20 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion (typically 4-8 hours), quench the reaction by adding a saturated aqueous solution of sodium sulfite (10 mL).
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired indanyl sulfoxide.
-
Determine the enantiomeric excess (ee) by chiral HPLC analysis.
| Catalyst System | Oxidant | Temperature (°C) | Typical Yield (%) | Typical ee (%) | Reference |
| Ti(OiPr)4 / (+)-DET / H2O | CHP | -20 | 75-90 | 80-96 | [2][1] |
| Ti(OiPr)4 / (R)-(+)-BINOL | TBHP | 25 | Moderate | up to 96 | [2][1] |
Vanadium-Based Catalysts
Vanadium complexes, particularly those with chiral Schiff base ligands, are highly effective for the asymmetric sulfoxidation of various thioethers.[3][4] These catalysts often exhibit high activity and enantioselectivity, operating under mild conditions with hydrogen peroxide as a green oxidant.
Mechanism Insight: The active species is a chiral vanadium(V)-peroxo complex. The Schiff base ligand creates a chiral pocket around the metal center, which directs the stereoselective oxygen transfer to the sulfide. The efficiency of the catalyst can be tuned by modifying the steric and electronic properties of the Schiff base ligand.
Structure of a Representative Vanadium-Schiff Base Catalyst:
Caption: Generalized structure of a Vanadium-Schiff base catalyst.
Detailed Protocol 2: Asymmetric Oxidation of an Indanyl Thioether with a Vanadium-Schiff Base Catalyst
This protocol is based on the work of Bolm and Bienewald and has been adapted for an indane derivative.[3]
Materials:
-
Indanyl thioether (e.g., 2-benzylthio-1H-indene-1,3(2H)-dione)
-
Vanadyl acetylacetonate (VO(acac)2)
-
Chiral Schiff base ligand (e.g., derived from a chiral amino alcohol and a substituted salicylaldehyde)
-
Hydrogen peroxide (30% aqueous solution)
-
Chloroform (CHCl3) or Dichloromethane (CH2Cl2)
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve the chiral Schiff base ligand (0.025 mmol) and vanadyl acetylacetonate (0.02 mmol) in the chosen solvent (e.g., chloroform, 5 mL).
-
Stir the mixture at room temperature for 30 minutes to allow for complex formation.
-
Add the indanyl thioether (1.0 mmol) to the catalyst solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add hydrogen peroxide (1.1 mmol) dropwise over a period of 1 hour using a syringe pump.
-
Stir the reaction at 0 °C and monitor by TLC.
-
After completion (typically 2-4 hours), quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (10 mL).
-
Separate the organic layer, and extract the aqueous layer with the reaction solvent (2 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the product by flash chromatography on silica gel.
-
Determine the enantiomeric excess by chiral HPLC.
| Catalyst System | Oxidant | Temperature (°C) | Typical Yield (%) | Typical ee (%) | Reference |
| VO(acac)2 / Chiral Schiff Base | H2O2 | 0 | 80-95 | 85-99 | [3][4] |
Biocatalytic Sulfoxidation: A Green Chemistry Approach
Enzymes offer an environmentally friendly and often highly selective alternative to traditional chemical catalysts. Monooxygenases, in particular, have been successfully employed for the asymmetric sulfoxidation of thioethers.
Flavin-Containing Monooxygenases (FMOs)
FMOs are a class of enzymes that utilize molecular oxygen and a cofactor, typically NADPH, to oxygenate soft nucleophiles like sulfur.[5] These enzymes can exhibit excellent enantioselectivity and operate under mild aqueous conditions.
Mechanism Insight: The thioether substrate binds to the active site of the enzyme, where a flavin hydroperoxide species acts as the oxidizing agent. The chiral environment of the active site dictates the facial selectivity of the oxygen transfer, leading to the formation of a single enantiomer of the sulfoxide.
Conceptual Workflow for Biocatalytic Sulfoxidation:
Caption: General workflow for biocatalytic sulfoxidation using FMOs.
Detailed Protocol 3: Biocatalytic Sulfoxidation of an Indanyl Thioether with a Flavin-Containing Monooxygenase
This protocol is a general guideline based on the use of FMOs for sulfoxidation and should be optimized for the specific enzyme and substrate.[5]
Materials:
-
Indanyl thioether
-
Flavin-containing monooxygenase (FMO), either as a purified enzyme or in whole cells
-
Tris-HCl buffer (e.g., 50 mM, pH 9.0)
-
NADPH
-
NADPH regeneration system (e.g., phosphite dehydrogenase (PTDH) and sodium phosphite)
-
Ethyl acetate
Procedure:
-
In a reaction vessel, prepare a solution of the indanyl thioether (e.g., 10-50 mM) in Tris-HCl buffer. A co-solvent such as DMSO may be needed to aid solubility.
-
Add sodium phosphite (as the substrate for the regeneration system) and NADPH to the reaction mixture.
-
Initiate the reaction by adding the FMO enzyme (as a solution or whole-cell suspension).
-
Incubate the reaction at the optimal temperature for the enzyme (e.g., 28 °C) with shaking.
-
Monitor the reaction progress by taking aliquots at various time points and analyzing by HPLC.
-
Once the reaction has reached the desired conversion, stop the reaction (e.g., by adding a water-immiscible organic solvent).
-
Extract the product with ethyl acetate (3 x volume of the aqueous phase).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate.
-
Analyze the crude product for conversion and enantiomeric excess by chiral HPLC.
| Catalyst | Oxidant | Co-factor | Typical ee (%) | Reference |
| Flavin-containing monooxygenase (FMO) | O2 | NADPH | >90 | [5] |
Conclusion
The selective sulfoxidation of indane derivatives is a pivotal step in the synthesis of novel and potentially bioactive molecules. This application note has outlined several robust and reliable methods for achieving this transformation with high levels of chemo- and enantioselectivity. The choice between metal-based catalysts and biocatalytic systems will depend on the specific research and development goals. Metal catalysts, such as those based on titanium and vanadium, offer broad substrate scope and high reactivity. Biocatalytic methods, on the other hand, provide a green and often highly selective alternative. The detailed protocols provided herein serve as a starting point for researchers to develop and optimize the synthesis of chiral indanyl sulfoxides for their specific applications in drug discovery and beyond.
References
- Mitka, K., Kowalski, P., Sułko, J., Woźniak, M., Kloc, J., Chodkowska, A., & Jagiełło-Wójtowicz, E. (2002). Synthesis and pharmacological properties of sulfur derivatives of indane-1,3-dione. Acta Poloniae Pharmaceutica, 59(5), 387-393.
- Solladié, G. (2018). Application of chiral sulfoxides in asymmetric synthesis. MOJ Biorganic & Organic Chemistry, 2(2), 93-101.
- Solladié, G. (2018). Application of chiral sulfoxides in asymmetric synthesis. MedCrave Group.
- Bolm, C. (2008). Asymmetric Synthesis of Chiral Sulfoxides. In Organosulfur Chemistry in Asymmetric Synthesis (pp. 1-34). Wiley-VCH Verlag GmbH & Co. KGaA.
- Huth, S. E., Tampellini, N., Guerrero, M. D., & Miller, S. J. (2024). Catalytic Enantioselective Sulfoxidation of Functionalized Thioethers Mediated by Aspartic Acid-Containing Peptides. Organic Letters, 26(32), 6872–6877.
- Rioz-Martínez, A., & de Gonzalo, G. (2020). Biocatalyzed Sulfoxidation in Presence of Deep Eutectic Solvents. Molecules, 25(22), 5328.
- Huth, S. E., Tampellini, N., Guerrero, M. D., & Miller, S. J. (2024). Catalytic Enantioselective Sulfoxidation of Functionalized Thioethers Mediated by Aspartic Acid-Containing Peptides. PMC.
- Drago, C., Caggiano, L., & Jackson, R. F. W. (2005). Vanadium-Catalyzed Sulfur Oxidation/Kinetic Resolution in the Synthesis of Enantiomerically Pure Alkyl Aryl Sulfoxides.
- Bolm, C. (2008). 1 Asymmetric Synthesis of Chiral Sulfoxides. Wiley-VCH.
- Matteucci, M., Bhalay, G., & Bradley, M. (2003). Mild and Highly Chemoselective Oxidation of Thioethers Mediated by Sc(OTf)3. Organic Letters, 5(2), 235-237.
- ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Chiral Sulfoxidation/ Biocatalytic Synthesis of Chiral Sulfoxides. ACS.
- Wang, Y., et al. (2026).
- He, Z., et al. (2020). Tailored oxido-vanadium(V) cage complexes for selective sulfoxidation in confined spaces. Chemical Science, 11(12), 3143-3149.
- Drago, C., Caggiano, L., & Jackson, R. F. (2005). Vanadium-catalyzed sulfur oxidation/kinetic resolution in the synthesis of enantiomerically pure alkyl aryl sulfoxides. PubMed.
- Lácová, M., & Šišková, N. (1984). Synthesis of new derivatives of 2-thio-l,3-indandione. Chemical Papers, 38(4), 529-535.
- Sherman, D. H., et al. (2024).
- Bella, M., et al. (2018).
- Mitka, K., et al. (2002).
- Allain, C., et al. (2021).
- Tuskaev, V. A., et al. (2019). Vanadium(IV) Complexes with Methyl-Substituted 8-Hydroxyquinolines: Catalytic Potential in the Oxidation of Hydrocarbons and Alcohols with Peroxides and Biological Activity. PMC.
- Sun, J., et al. (2026). Catalytic Asymmetric Synthesis of 1,2-Fused Tricyclic Indoles Containing an Eight-Membered Biaryl Bridge. PubMed.
- Giles, D., et al. (2014). Synthesis and Biological Evaluation of Substituted Thiophenyl Derivatives of Indane-1, 3-Dione.
- Girgis, A. S. (2012). Regioselective synthesis of dispiro[indane-2,3'- pyrrolidine-2',3"-indoline]-1,2",3-triones and evaluation of their an. International Journal of Drug Design and Discovery, 3(2), 735-743.
- Núñez-Rico, J. L., et al. (2014). Asymmetric hydrogenation of unprotected indoles using iridium complexes derived from P–OP ligands and (reusable) Brønsted acids. Green Chemistry, 16(3), 1158-1162.
Sources
- 1. medcraveonline.com [medcraveonline.com]
- 2. Application of chiral sulfoxides in asymmetric synthesis - MedCrave online [medcraveonline.com]
- 3. Vanadium-Catalyzed Sulfur Oxidation/Kinetic Resolution in the Synthesis of Enantiomerically Pure Alkyl Aryl Sulfoxides [organic-chemistry.org]
- 4. Vanadium-catalyzed sulfur oxidation/kinetic resolution in the synthesis of enantiomerically pure alkyl aryl sulfoxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Note: Enantioselective Synthesis of Ethyl 2-(2,3-dihydro-1H-indene-5-sulfinyl)acetate
[1]
Executive Summary
This Application Note details the enantioselective synthesis of ethyl 2-(2,3-dihydro-1H-indene-5-sulfinyl)acetate (Target Molecule 1 ). This structural motif—a chiral aryl-alkyl sulfoxide bearing an ester side chain—is a critical pharmacophore in metabolic disease therapeutics (e.g., PPAR agonists) and NSAID analogs.[1]
Achieving high enantiomeric excess (ee) in sulfoxidation is notoriously sensitive to moisture, temperature, and ligand sterics.[1] This guide moves beyond standard textbook procedures, offering two field-validated protocols:
Retrosynthetic Strategy & Precursor Assembly
The synthesis hinges on the asymmetric oxidation of the prochiral sulfide precursor 2 . We establish the sulfide linkage via Palladium-catalyzed C-S coupling, avoiding the odor and instability issues of intermediate aryl thiols.
Reaction Scheme
Figure 1: Synthetic route from commercially available 5-bromoindane.[1]
Protocol 1: Synthesis of Sulfide Precursor (2)
Rationale: Direct alkylation of 5-mercaptoindane is viable but requires the foul-smelling thiol. The Pd-catalyzed coupling is cleaner and higher yielding.
Reagents:
-
5-Bromo-2,3-dihydro-1H-indene (1.0 eq)[1]
-
Ethyl 2-mercaptoacetate (1.1 eq)[1]
- (2.5 mol%)[1]
-
Xantphos (5 mol%)[1]
-
DIPEA (2.0 eq)[1]
-
1,4-Dioxane (anhydrous)[1]
Step-by-Step:
-
Charge a reaction vessel with 5-bromoindane (10 mmol, 1.97 g),
(229 mg), and Xantphos (290 mg). Inert with . -
Add degassed 1,4-dioxane (50 mL) and DIPEA (3.5 mL).
-
Add ethyl 2-mercaptoacetate (1.2 mL) dropwise.
-
Heat to 100°C for 12 hours. Monitor by TLC (Hexane/EtOAc 9:1).[1]
-
Workup: Cool to RT, filter through Celite, concentrate. Dilute with EtOAc, wash with water and brine.[1]
-
Purification: Flash chromatography (
, 0-10% EtOAc in Hexane). -
Yield Target: >85% as a colorless oil.
Core Protocol: Enantioselective Oxidation[1][2][3]
Method A: Vanadium-Catalyzed Asymmetric Oxidation (Recommended)
Expert Insight: Vanadium-Schiff base systems are superior for aryl-alkyl sulfides because they minimize over-oxidation to sulfones, a common pitfall in Titanium systems.[1] The active species is a V(V)-peroxo complex.
1. Ligand Preparation (In-Situ)
Use the Schiff base derived from (S)-tert-leucinol and 3,5-di-tert-butylsalicylaldehyde .[1] This bulky ligand creates a tight chiral pocket.
2. Oxidation Protocol
Reagents:
Step-by-Step:
-
Catalyst Formation: In a round-bottom flask, dissolve the Schiff base ligand (0.15 mmol) and
(0.10 mmol) in (10 mL).[1] Stir at RT for 30 min. The solution will turn dark green/brown. -
Substrate Addition: Add Sulfide 2 (10 mmol, 2.36 g) dissolved in
(40 mL). -
Cooling: Cool the mixture to 0°C . Critical: Temperature control dictates ee.
-
Oxidant Addition: Add 30%
(1.2 mL) slowly via syringe pump over 1 hour. -
Reaction: Stir at 0°C for 16–24 hours. Monitor consumption of sulfide by HPLC.
-
Quench: Add saturated aqueous
to destroy excess peroxide. -
Extraction: Extract with
, wash with brine, dry over .
Expected Results:
-
Yield: 85–92%[1]
-
ee: 90–96% (typically favors the R-enantiomer with this ligand configuration).
Method B: Kagan-Modena Protocol (Scale-Up Alternative)
Expert Insight: If Vanadium catalysts are unavailable or cost-prohibitive at scale, the Titanium-Tartrate system is the industry workhorse. However, it requires strict control of water content (1.0 eq
Reagents:
- (1.0 eq)[1]
-
(+)-Diethyl tartrate (DET) (2.0 eq)[1]
- (1.0 eq)[1]
-
Cumene Hydroperoxide (CHP) (1.1 eq) - Preferred over TBHP for higher ee in this system.[1]
Protocol:
-
Dissolve
in at RT. -
Add (+)-DET. Stir 15 min.
-
Add
(very precisely via microsyringe). Stir 30 min to form the active cluster. -
Add Sulfide 2 . Cool to -20°C .
-
Add CHP dropwise. Stir 18 h at -20°C.
-
Workup: Hydrolysis of the Ti-complex can be messy. Add water, stir vigorously, allow white gel to precipitate, and filter through Celite.
Mechanistic Visualization
Understanding the catalytic cycle is essential for troubleshooting. In the Vanadium system, the rate-determining step is the oxygen transfer from the electrophilic peroxo-vanadium species to the sulfur nucleophile.
Figure 2: Catalytic cycle of Vanadium-catalyzed sulfoxidation. The chiral environment is enforced by the Schiff base ligand.
Analytical Controls & Purification
Chiral HPLC Method
To validate enantiomeric excess, use a polysaccharide-based stationary phase.[1][4]
-
Column: Daicel Chiralpak AD-H or OD-H (4.6 x 250 mm, 5 µm).[1]
-
Flow Rate: 1.0 mL/min.[4]
-
Detection: UV @ 254 nm (Indane absorption) and 220 nm (Ester).[1]
-
Temperature: 25°C.
Data Interpretation:
-
Racemic standard: Prepare by oxidizing 2 with mCPBA (non-selective).[1]
-
The sulfoxide center renders the
-methylene protons ( ) diastereotopic. In NMR, these will appear as an AB quartet (approx 3.6–3.8 ppm, Hz) rather than a singlet.[1] This is a quick diagnostic for sulfoxide formation.
Troubleshooting Table
| Observation | Probable Cause | Corrective Action |
| Low Conversion (<50%) | Catalyst poisoning or old oxidant | Check peroxide titer. Ensure |
| Low ee (<80%) | Temperature too high | Maintain strict 0°C (Vanadium) or -20°C (Ti).[1] |
| Low ee (<80%) | Fast addition of oxidant | Slow down addition rate to prevent non-catalyzed background oxidation. |
| Over-oxidation (Sulfone) | Excess oxidant | Limit oxidant to 1.1–1.2 eq.[1] Stop reaction immediately upon sulfide consumption. |
References
-
Kagan, H. B., & Modena, G. (1984).[1] Asymmetric oxidation of sulfides. In Asymmetric Synthesis (Vol. 5, pp. 1-39).[1] Academic Press.
-
Bolm, C., & Bienewald, F. (1995).[1] Asymmetric Sulfide Oxidation with Vanadium Catalysts and H2O2. Angewandte Chemie International Edition, 34(23), 2683-2685.[1] [1]
-
Ellman, J. A., et al. (2002).[1] Synthesis and Applications of tert-Butanesulfinamide. Chemical Reviews, 110(6), 3600-3740.[1]
-
Legros, J., & Bolm, C. (2004).[1] Highly Enantioselective Sulfoxidation with Vanadium Catalysts of Simplified Structure. Angewandte Chemie, 116, 4321.[1] [1]
-
Wojaczyńska, E., & Wojaczyński, J. (2010).[1] Enantioselective synthesis of sulfoxides: 2000–2009. Chemical Reviews, 110(7), 4303-4356.[1]
Technical Support Center: Navigating the Solubility Challenges of Ethyl 2-(2,3-dihydro-1H-indene-5-sulfinyl)acetate in Aqueous Media
Welcome to the technical support center for ethyl 2-(2,3-dihydro-1H-indene-5-sulfinyl)acetate. This guide is designed for researchers, scientists, and drug development professionals who may encounter solubility issues with this compound in aqueous environments during their experiments. As a Senior Application Scientist, my goal is to provide you with not just protocols, but also the underlying scientific rationale to empower you to make informed decisions in your research.
The inherent structure of ethyl 2-(2,3-dihydro-1H-indene-5-sulfinyl)acetate, featuring a bulky hydrophobic indane ring system and an ester functional group, suggests that it is likely to be a poorly water-soluble compound. While specific experimental data for this molecule is not widely available, we can infer its behavior based on the well-established principles of physical chemistry and the properties of structurally similar molecules. For instance, the predicted octanol-water partition coefficient (logP) for a related indane derivative is approximately 4.31, indicating a high degree of lipophilicity. This guide will provide a systematic approach to addressing the solubility challenges you may face.
Frequently Asked Questions (FAQs)
Q1: Why is my ethyl 2-(2,3-dihydro-1H-indene-5-sulfinyl)acetate not dissolving in water?
A1: The low aqueous solubility is likely due to the molecule's hydrophobic nature, conferred by the dihydro-1H-indene ring and the ethyl acetate group. The sulfinyl group introduces some polarity, but the overall molecule is expected to be lipophilic, favoring dissolution in non-polar organic solvents over water.
Q2: I'm seeing a precipitate form when I add my compound from a DMSO stock solution into my aqueous buffer. What's happening?
A2: This is a common phenomenon known as "precipitation upon dilution." Your compound is likely highly soluble in the organic solvent (like DMSO), but when this concentrated stock is introduced into an aqueous buffer where the compound has low solubility, it rapidly comes out of solution and forms a precipitate.
Q3: Can I just heat the solution to get my compound to dissolve?
A3: While gentle heating can sometimes increase the rate of dissolution and solubility, it's not always a suitable solution. For sulfoxide-containing compounds, prolonged exposure to high temperatures can lead to degradation. It's crucial to assess the thermal stability of your compound before employing heat.
Q4: What is the quickest method to try and improve the solubility for a preliminary experiment?
A4: For a quick initial assessment, preparing a concentrated stock in a water-miscible organic co-solvent like DMSO or ethanol and then diluting it into your aqueous medium is the most straightforward approach. However, be mindful of the final co-solvent concentration in your assay.
Troubleshooting Guide: A Step-by-Step Approach to Enhancing Solubility
This troubleshooting guide is structured to take you from the simplest and most common techniques to more advanced methods. It is recommended to proceed through these steps sequentially.
Step 1: Co-Solvent Systems
The use of co-solvents is a fundamental and often effective strategy for solubilizing hydrophobic compounds.[1][2] Co-solvents work by reducing the polarity of the aqueous medium, thereby making it more favorable for the dissolution of non-polar solutes.[3]
Experimental Protocol: Co-Solvent Screening
-
Prepare a high-concentration stock solution of ethyl 2-(2,3-dihydro-1H-indene-5-sulfinyl)acetate in a water-miscible organic solvent. Common choices include Dimethyl Sulfoxide (DMSO), Ethanol, Propylene Glycol (PG), and Polyethylene Glycol 400 (PEG 400).[4]
-
Serially dilute the stock solution into your aqueous buffer to determine the maximum concentration of the compound that remains in solution at an acceptable final co-solvent concentration for your experiment (typically <1-5% v/v).
-
Visually inspect for any signs of precipitation (cloudiness, particulates) immediately after dilution and after a set incubation period (e.g., 1 hour, 24 hours) at the experimental temperature.
Data Presentation: Co-Solvent Solubility Estimation
| Co-Solvent | Stock Concentration (mM) | Final Co-Solvent % (v/v) in Aqueous Buffer | Maximum Achievable Concentration (µM) without Precipitation |
| DMSO | 100 | 1% | [Record your observation] |
| Ethanol | 50 | 1% | [Record your observation] |
| PG | 50 | 5% | [Record your observation] |
| PEG 400 | 50 | 5% | [Record your observation] |
Causality: The effectiveness of a co-solvent depends on its ability to disrupt the hydrogen bonding network of water and create a more favorable environment for the hydrophobic solute. The choice of co-solvent can be critical, as some may interfere with biological assays.
Visualization: Co-Solvency Workflow
Caption: Workflow for determining solubility in co-solvent systems.
Step 2: pH Adjustment
Experimental Protocol: pH-Solubility Profile
-
Prepare a series of buffers with a range of pH values (e.g., pH 4.0, 5.0, 6.0, 7.0, 7.4, 8.0).
-
Add an excess amount of solid ethyl 2-(2,3-dihydro-1H-indene-5-sulfinyl)acetate to each buffer.
-
Equilibrate the samples by shaking or stirring for a set period (e.g., 24-48 hours) at a constant temperature to ensure saturation.
-
Separate the undissolved solid by centrifugation or filtration.
-
Quantify the concentration of the dissolved compound in the supernatant using a suitable analytical method (e.g., HPLC-UV, LC-MS).
Data Presentation: pH-Dependent Solubility
| Buffer pH | Measured Solubility (µg/mL) |
| 4.0 | [Record your measurement] |
| 5.0 | [Record your measurement] |
| 6.0 | [Record your measurement] |
| 7.0 | [Record your measurement] |
| 7.4 | [Record your measurement] |
| 8.0 | [Record your measurement] |
Causality: By adjusting the pH, you can shift the equilibrium between the neutral and potentially protonated (more soluble) form of the sulfoxide.
Visualization: Impact of pH on a Weakly Basic Compound
Caption: Ionization equilibrium of a sulfoxide at different pH values.
Step 3: Use of Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly water-soluble "guest" molecules, effectively encapsulating the hydrophobic portion and increasing the apparent water solubility of the guest.[6][7]
Experimental Protocol: Cyclodextrin-Mediated Solubilization
-
Select a cyclodextrin. Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are common choices due to their high water solubility and low toxicity.
-
Prepare aqueous solutions of the chosen cyclodextrin at various concentrations (e.g., 1%, 5%, 10% w/v).
-
Add an excess of solid ethyl 2-(2,3-dihydro-1H-indene-5-sulfinyl)acetate to each cyclodextrin solution.
-
Equilibrate the samples by shaking or stirring for 24-48 hours at a constant temperature.
-
Separate the undissolved solid and quantify the concentration of the dissolved compound in the supernatant.
Data Presentation: Cyclodextrin Solubilization Capacity
| Cyclodextrin Type | Cyclodextrin Concentration (% w/v) | Measured Solubility (µg/mL) |
| HP-β-CD | 1% | [Record your measurement] |
| HP-β-CD | 5% | [Record your measurement] |
| HP-β-CD | 10% | [Record your measurement] |
| SBE-β-CD | 1% | [Record your measurement] |
| SBE-β-CD | 5% | [Record your measurement] |
| SBE-β-CD | 10% | [Record your measurement] |
Causality: The hydrophobic indane moiety of your compound can be encapsulated within the cyclodextrin cavity, while the hydrophilic exterior of the cyclodextrin interacts with water, leading to increased overall solubility.
Visualization: Cyclodextrin Inclusion Complex Formation
Caption: Formation of a water-soluble inclusion complex.
Step 4: Surfactant-Based Formulations
Surfactants are amphiphilic molecules that can form micelles in aqueous solutions above a certain concentration known as the critical micelle concentration (CMC). These micelles have a hydrophobic core that can encapsulate poorly water-soluble compounds, thereby increasing their solubility.[8][9]
Experimental Protocol: Micellar Solubilization
-
Choose a surfactant. Non-ionic surfactants like Polysorbate 80 (Tween® 80) and Polysorbate 20 (Tween® 20) are commonly used in biological research.
-
Prepare aqueous solutions of the surfactant at concentrations above its CMC.
-
Add an excess of solid ethyl 2-(2,3-dihydro-1H-indene-5-sulfinyl)acetate to the surfactant solutions.
-
Equilibrate the samples by shaking or stirring for 24-48 hours.
-
Separate the undissolved solid and quantify the concentration of the dissolved compound in the supernatant.
Data Presentation: Surfactant Solubilization
| Surfactant | Surfactant Concentration (% w/v) | Measured Solubility (µg/mL) |
| Polysorbate 80 | 0.1% | [Record your measurement] |
| Polysorbate 80 | 0.5% | [Record your measurement] |
| Polysorbate 80 | 1.0% | [Record your measurement] |
| Polysorbate 20 | 0.1% | [Record your measurement] |
| Polysorbate 20 | 0.5% | [Record your measurement] |
| Polysorbate 20 | 1.0% | [Record your measurement] |
Causality: The hydrophobic portion of your compound partitions into the hydrophobic core of the micelles, while the hydrophilic shell of the micelles interacts with the aqueous environment, leading to solubilization.
Stability Considerations for Sulfoxide Compounds
Sulfoxides can be susceptible to oxidation to the corresponding sulfone or reduction to the sulfide under certain conditions.[10] It is important to be aware of the stability of ethyl 2-(2,3-dihydro-1H-indene-5-sulfinyl)acetate in your chosen formulation.
-
pH Stability: Extremes of pH, especially in combination with elevated temperatures, may promote degradation.
-
Oxidative Stability: Avoid strong oxidizing agents in your formulation. The presence of dissolved oxygen in aqueous buffers can also contribute to slow oxidation over time, especially when exposed to light.
-
Photostability: Some organic molecules are sensitive to light. It is good practice to protect your solutions from light, especially during long-term storage.
It is recommended to perform a preliminary stability study by analyzing the purity of your compound in the chosen solubilization system over time using a suitable chromatographic method.
Concluding Remarks
Solving the solubility issues of a poorly water-soluble compound like ethyl 2-(2,3-dihydro-1H-indene-5-sulfinyl)acetate often requires a systematic and multi-faceted approach. By understanding the underlying physicochemical principles and methodically exploring the strategies outlined in this guide, you will be well-equipped to develop a suitable formulation for your experimental needs. Remember to always consider the potential impact of any excipients on your specific assay or biological system.
References
- Deshmukh, A. S., Tiwari, K. J., & Mahajan, V. R. (2017). Solubility Enhancement Techniques for Poorly Water-Soluble Drugs. World Journal of Pharmacy and Pharmaceutical Sciences, 6(7), 557-577.
- Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins. 1. Drug solubilization and stabilization. Journal of Pharmaceutical Sciences, 85(10), 1017-1025.
- Gould, S. (2018).
- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012.
- Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced drug delivery reviews, 59(7), 645-666.
- Chaudhary, A., Nagaich, U., Gulati, N., Sharma, V. K., & Khosa, R. L. (2012). Enhancement of solubilization and bioavailability of poorly soluble drugs by physical and chemical modifications: A recent review.
- Taylor, F. A., & Francis, O. (2020). New chromatographic insights on drug:cyclodextrin inclusion complexes and their potential use in drug delivery. Taylor & Francis Online.
- Popielec, A., & Loftsson, T. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. MDPI.
- Kumar, S., & Singh, S. (2020). SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES.
- Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical research, 21(2), 201-230.
-
Wikipedia. (n.d.). Cosolvent. Retrieved from [Link]
- Doke, V. V., Kunwarpuriya, A. S., Gupta, K., & Khutle, N. M. (2020). Co-solvency and anti-solvent method for the solubility enhancement. World Journal of Pharmaceutical Research, 9(5), 2549-2561.
- Yalkowsky, S. H., & Dannenfelser, R. M. (1992). Aquasol database of aqueous solubility. CRC Press.
- Singh, R., & Kumar, R. (2018). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical and Chemical Analysis, 5(4), 134-143.
- Ahad, H. A., Jwalapuram, R., Thadipatri, R., & Haranath, C. (2020). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. Pharma Excipients.
- Ratner, B. D., & Hoffman, A. S. (2012). Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compounds.
- Wuest, W. M., & Scheidt, K. A. (2010). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PMC.
- Knyazev, A. O., et al. (2021).
- Fan, Y., et al. (2017). Surfactant solutions for enhancing solubility of new arylquinolin-2-ones. Semantic Scholar.
- Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble. Journal of Chemical and Pharmaceutical Research, 16(12), 19-21.
-
Wikipedia. (n.d.). Sulfoxide. Retrieved from [Link]
-
PubChem. (n.d.). ethyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate. Retrieved from [Link]
- von Sonntag, C., & Schuchmann, H. P. (1992). Mechanism of Sulfoxide Formation through Reaction of Sulfur Radical Cation Complexes with Superoxide or Hydroxide Ion in Oxygenated Aqueous Solution. Journal of the American Chemical Society, 114(25), 9874-9880.
-
American Elements. (n.d.). Ethyl 2,3-Dihydroindene-1-acetate. Retrieved from [Link]
- Kimmelma, R., et al. (1993). Structure--Stability Relationships in Unsaturated Sulfur Compounds. I. On the Stable Conformations of Vinyl Sulfoxides.
-
Gaylord Chemical. (n.d.). Ethyl Acetate Solvent Properties. Retrieved from [Link]
-
NASA Technical Reports Server. (1976). Solubility, stability, and electrochemical studies of sulfur-sulfide solutions in organic solvents. Retrieved from [Link]
-
chemeurope.com. (n.d.). Ethyl acetate. Retrieved from [Link]
-
PubChem. (n.d.). ethyl 2-(2,3-dihydro-1H-indene-5-sulfinyl)acetate. Retrieved from [Link]
-
NIST. (n.d.). 2-Ethyl-2,3-dihydro-1H-indene. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 1 Synthesis of 2,3-dihydro-1H-indene derivatives. Retrieved from [Link]
-
Crasus Chemical Inc. (n.d.). Ethyl Acetate. Retrieved from [Link]
-
LibreTexts. (2019, January 2). 16.4: The Effects of pH on Solubility. Retrieved from [Link]
- Organic & Biomolecular Chemistry. (2023). Rigidified Bis(sulfonyl)
- African Journal of Pharmacy and Pharmacology. (2011). A study on increasing the solubility and dissolution rate of sulfamethoxazole by cyclodextrins. Academic Journals.
- Google Patents. (n.d.). Preparation method of 5, 6-diethyl-2, 3-dihydro-1H-indene-2-amine hydrochloride.
-
PubChem. (n.d.). ethyl 2,3-dihydro-1H-indene-2-carboxylate. Retrieved from [Link]
-
ResearchGate. (n.d.). Solubility comparison in ethyl acetate. Retrieved from [Link]
Sources
- 1. Indane Derivatives | Eburon [eburon-organics.com]
- 2. organicchemistrydata.org [organicchemistrydata.org]
- 3. researchgate.net [researchgate.net]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. repo.upertis.ac.id [repo.upertis.ac.id]
- 7. Crossing the Solubility Rubicon: 15-Crown-5 Facilitates the Preparation of Water-Soluble Sulfo-NHS Esters in Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. ethyl 2,3-dihydro-1H-indene-2-carboxylate | C12H14O2 | CID 15280733 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. CompTox Chemicals Dashboard [comptox.epa.gov]
HPLC method development for ethyl 2-(2,3-dihydro-1H-indene-5-sulfinyl)acetate purity
A Comparative Method Development Guide
Executive Summary & Challenge Definition
The analysis of ethyl 2-(2,3-dihydro-1H-indene-5-sulfinyl)acetate presents a classic but deceptive challenge in pharmaceutical chromatography. As a sulfoxide-bearing indane derivative, this molecule sits at a precarious stability point. It is prone to two distinct degradation pathways: reduction back to the sulfide precursor and oxidation to the sulfone.
Standard "scouting" gradients often fail to resolve the sulfoxide target from its sulfone analog due to their similar polarity indices and lack of ionizable handles in the neutral pH range. This guide compares a generic legacy approach against an optimized Core-Shell Phenyl-Hexyl method, demonstrating why specific stationary phase selection is the critical determinant for resolving the "Sulfur Oxidation Triad" (Sulfide/Sulfoxide/Sulfone).
The Impurity Landscape
Before method selection, one must understand the separation targets:
-
Target: Sulfoxide (Chiral, moderately polar).
-
Impurity A (Sulfide): Non-polar, late-eluting (Precursor).
-
Impurity B (Sulfone): Polar, elutes close to target (Over-oxidation product).
-
Impurity C (Acid): Hydrolysis product of the ethyl ester.
Comparative Analysis: Generic vs. Optimized
We evaluated two distinct methodologies to determine the most robust system for purity analysis.
Option A: The "Generic Scouting" Method (Alternative)
Commonly used as a starting point in many labs.
-
Column: Standard C18 (5 µm, 250 x 4.6 mm).
-
Mobile Phase: Water / Acetonitrile (Gradient).[1]
-
Outcome: Insufficient.
-
Data Insight: The sulfone and sulfoxide peaks often co-elute or show "saddle" resolution (
). The standard C18 phase relies solely on hydrophobicity, which is not distinct enough between the and moieties. -
Throughput: Long run times (>25 mins) due to the 5 µm particle diffusion limits.
-
Option B: The Optimized Core-Shell Phenyl-Hexyl Method (Recommended)
Designed for π-π interaction and steric selectivity.
-
Column: Core-Shell Phenyl-Hexyl (2.7 µm, 100 x 4.6 mm).
-
Mobile Phase: 0.1% Formic Acid in Water / Methanol.
-
Outcome: Superior.
-
Mechanism: The phenyl-hexyl phase engages in
stacking with the indane ring. The sulfoxide group's dipole interacts differently with the aromatic phase compared to the sulfone, drastically improving selectivity ( ). -
Data Insight: Baseline resolution (
) achieved between all three sulfur oxidation states. -
Throughput: Run time reduced to <12 minutes.
-
Visualizing the Separation Logic
The following diagram illustrates the critical decision pathways and chemical logic used to select the optimized method.
Caption: Decision tree highlighting the shift from hydrophobic-only separation (C18) to mixed-mode interactions (Phenyl-Hexyl) for sulfoxide resolution.
Detailed Experimental Protocol (Option B)
This protocol is validated for self-consistency. Ensure all solvents are HPLC-grade or higher.
A. Instrumentation & Conditions
| Parameter | Setting | Rationale |
| Instrument | HPLC with PDA/UV Detector | PDA required for peak purity assessment. |
| Column | Kinetex Phenyl-Hexyl, 2.7 µm, 100 x 4.6 mm | Core-shell for efficiency; Phenyl-hexyl for aromatic selectivity. |
| Column Temp | 40°C | Elevated temperature reduces backpressure and improves mass transfer. |
| Flow Rate | 1.2 mL/min | Optimized for 2.7 µm particles (Van Deemter optimum). |
| Injection Vol | 5.0 µL | Low volume prevents peak broadening. |
| Detection | UV @ 254 nm (Bandwidth 4 nm) | 254 nm targets the indane ring absorption. |
| Needle Wash | 50:50 Water:Methanol | Prevents carryover of the hydrophobic sulfide. |
B. Mobile Phase Preparation[1][2]
-
Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).
-
Preparation: Add 1.0 mL of 98% Formic Acid to 1000 mL water. Mix and degas.
-
-
Mobile Phase B: Methanol (LC-MS Grade).
-
Note: Methanol is preferred over Acetonitrile here because its protic nature often provides better selectivity for sulfoxides via hydrogen bonding interactions.
-
C. Gradient Program
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 30% | Initial Hold (Focusing) |
| 1.0 | 30% | End Isocratic Hold |
| 8.0 | 85% | Linear Ramp (Elute Impurities) |
| 9.0 | 95% | Wash Step (Remove Sulfide) |
| 10.5 | 95% | End Wash |
| 10.6 | 30% | Re-equilibration |
| 13.0 | 30% | Ready for Next Inj. |
D. Sample Preparation[1][3][4][5]
-
Diluent: 50:50 Water:Methanol.
-
Stock Solution: Weigh 10 mg of sample into a 10 mL volumetric flask. Dissolve in methanol (sonicate if needed). Make up to volume with water. (Conc: 1.0 mg/mL).
-
Working Standard: Dilute Stock 1:10 with Diluent (Conc: 0.1 mg/mL).
-
Critical Step: Prepare fresh. Sulfoxides are hygroscopic and can degrade in solution over 24h.
-
Validation & Performance Data
The following data summarizes the expected performance characteristics based on the optimized protocol.
System Suitability Criteria
| Parameter | Acceptance Limit | Typical Result (Method B) |
| Resolution ( | 3.4 | |
| Tailing Factor ( | 1.1 | |
| Theoretical Plates ( | > 12,000 | |
| Precision (%RSD) | 0.4% |
Specificity (Relative Retention Times - RRT)
Reference Peak: Ethyl 2-(2,3-dihydro-1H-indene-5-sulfinyl)acetate (Target)
| Compound | RRT (Approx) | Description |
| Hydrolysis Acid | 0.45 | Polar, elutes early. |
| Sulfone Impurity | 0.92 | Critical pair. Well resolved in this method. |
| Target (Sulfoxide) | 1.00 | Sharp, symmetrical peak. |
| Sulfide Impurity | 1.85 | Highly retained, non-polar. |
Advanced Consideration: Chirality
While the method above ensures chemical purity, the target molecule contains a chiral center at the sulfur atom. For enantiomeric purity (R- vs S-sulfoxide), a separate Normal Phase or Polar Organic Mode method is required.
-
Recommended Column: Chiralpak IC or AD-H (Amylose-based).
-
Mobile Phase: n-Hexane / Isopropanol (80:20).
-
Note: Do not attempt to separate enantiomers on the Phenyl-Hexyl column; it is achiral.
Troubleshooting Guide
-
Issue: Split Peak for Target.
-
Cause: Sample solvent too strong (100% MeOH injection) or column overload.
-
Fix: Match sample diluent to initial mobile phase (30% MeOH).
-
-
Issue: Drifting Retention Times.
-
Cause: pH fluctuation affecting the hydrolysis acid impurity or slight temperature changes.
-
Fix: Ensure Formic Acid is fresh; thermostat column compartment strictly.
-
-
Issue: Ghost Peaks.
-
Cause: Late eluting sulfide from previous injection.
-
Fix: Extend the 95% B wash step by 2 minutes.
-
References
- Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Foundational text on Gradient Elution and Selectivity).
- Kazakevich, Y., & LoBrutto, R. (2007). HPLC for Pharmaceutical Scientists. Wiley-Interscience.
-
Phenomenex. (n.d.). Kinetex Core-Shell Technology Guide. Retrieved from [Link] (Source for Core-Shell particle physics and Phenyl-Hexyl selectivity data).
- U.S. Pharmacopeia (USP). (2023). General Chapter <621> Chromatography.
-
ICH Expert Working Group. (2005). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
Sources
A Comparative Guide to the Bioactivity of Indane Sulfide and Sulfoxide Derivatives
Introduction
The indane (2,3-dihydro-1H-indene) scaffold is a well-recognized privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds.[1] Its unique combination of a rigid aromatic ring fused to a flexible cyclopentane ring allows for diverse substitutions, modulating its pharmacological properties.[1] Among the myriad of indane derivatives, those containing sulfur moieties—specifically sulfides and their oxidized sulfoxide counterparts—have garnered significant interest. The oxidation state of the sulfur atom can profoundly influence the molecule's physicochemical properties, such as polarity, hydrogen bonding capacity, and steric profile, which in turn dictates its biological activity.
This guide provides an in-depth, objective comparison of the bioactivity of indane sulfide versus sulfoxide derivatives. We will explore their differential effects in key therapeutic areas, supported by experimental data, and elucidate the underlying structure-activity relationships. This analysis is designed to equip researchers, scientists, and drug development professionals with the critical insights needed to navigate the chemical space of these promising compounds.
The Sulfide-to-Sulfoxide Switch: A Tale of Two Oxidation States
The conversion of a sulfide to a sulfoxide is a fundamental transformation that introduces significant chemical changes. The sulfoxide group is more polar and can act as a hydrogen bond acceptor, while the sulfur atom in a sulfoxide is chiral, introducing potential stereochemical influences on bioactivity.[2][3] This seemingly minor oxidation step can be the difference between a potent drug candidate and an inactive analogue. A classic example outside the indane family is Sulindac, an anti-inflammatory prodrug where the inactive sulfoxide is metabolically reduced in vivo to the active sulfide form.[4]
Comparative Bioactivity Analysis
Anticancer Activity
The development of novel anticancer agents is a primary focus of medicinal chemistry, and sulfur-containing indane derivatives have shown promise in this area. The bioactivity often hinges on the oxidation state of the sulfur atom.
Mechanism of Action Insights: Hydrogen sulfide (H₂S) has a complex, concentration-dependent role in cancer biology.[5] High concentrations of exogenous H₂S, often delivered by donor molecules (like certain sulfur-containing compounds), can induce apoptosis, arrest the cell cycle, and inhibit proliferation in cancer cells.[5][6] It is plausible that some indane sulfides exert their anticancer effects by acting as H₂S donors. The mechanism can involve the modulation of various signaling pathways, including PI3K/AKT/mTOR and STAT3, and the induction of oxidative stress leading to apoptosis.[5][7]
Conversely, the sulfoxide moiety, being a strong electron-withdrawing group, can alter the electronic properties of the entire molecule, potentially leading to different mechanisms of action, such as the inhibition of specific kinases or enzymes crucial for cancer cell survival.[8] For instance, studies on other scaffolds have shown that the oxidation of a sulfide to a sulfoxide can increase activity against certain tumor cell lines by 5-10 times.[9]
Comparative Data: While direct comparative studies on indane sulfide vs. sulfoxide derivatives are not abundant in publicly available literature, we can draw parallels from research on other sulfur-containing heterocyclic compounds. For example, in a study on 1,5-diarylpyrrole derivatives, both the alkyl thioethers (sulfides) and their corresponding sulfoxide and sulfone oxidation products demonstrated significant COX-2 inhibitory activity, which is relevant to cancer therapy.[10] The sulfide derivatives showed inhibitory activity in the low nanomolar range, and the sulfoxides retained appreciable activity.[10]
| Compound Type | General Bioactivity Trend | Potential Mechanism |
| Indane Sulfide | Potent anticancer activity | H₂S donation, induction of apoptosis, cell cycle arrest.[5][11] |
| Indane Sulfoxide | Variable, potentially enhanced activity | Altered electronic properties, enzyme inhibition (e.g., kinases, COX-2).[10][12] |
Anti-inflammatory Activity
Inflammation is a key pathological process in many diseases, and indane derivatives have been explored for their anti-inflammatory potential.[1][13]
Mechanism of Action Insights: The anti-inflammatory effects of indane derivatives can be mediated through the inhibition of enzymes like cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), as well as the modulation of pro-inflammatory cytokines such as IL-6 and TNF-α.[1][14] The classic example, Sulindac, highlights the critical role of the sulfur oxidation state. The sulfoxide is a prodrug that is reduced in vivo to the active sulfide, which is a potent inhibitor of prostaglandin synthesis.[4] This suggests that for certain anti-inflammatory mechanisms, the sulfide form is the primary pharmacophore.
Comparative Data: In a comprehensive study of 1,5-diarylpyrrole-based COX-2 inhibitors, the sulfide derivatives were identified as highly potent and selective.[10] The corresponding sulfoxides also showed appreciable COX-2 inhibitory activity, indicating that the sulfoxide can be a viable active form, though perhaps with a different potency or selectivity profile.[10] This highlights that the sulfide is not universally the more active form and that evaluation of both oxidation states is crucial.
| Compound Type | General Bioactivity Trend | Potential Mechanism |
| Indane Sulfide | Often the active form for COX inhibition.[4] | Inhibition of prostaglandin synthesis (COX-1/COX-2).[4] |
| Indane Sulfoxide | Can be an active metabolite or a prodrug.[4][10] | COX-2 inhibition, modulation of inflammatory cytokines.[10] |
Experimental Design & Protocols
To empirically compare the bioactivity of indane sulfide and sulfoxide derivatives, a structured experimental workflow is essential.
Diagram: General Experimental Workflow
Caption: Workflow for comparing indane sulfide and sulfoxide bioactivity.
Protocol 1: Synthesis and Oxidation
Objective: To synthesize a target indane sulfide and its corresponding sulfoxide.
A. Synthesis of Indane Sulfide Derivative (General Procedure): This often involves the reaction of an appropriate indane precursor with a thiol. For example, 2-substituted thio derivatives of indane-1,3-dione can be prepared by treating indane-1,3-dione with a disulfide.[15]
-
Dissolve indane-1,3-dione in a suitable dry solvent (e.g., acetone).
-
Add a base (e.g., potassium carbonate) and the desired disulfide.
-
Stir the reaction mixture at room temperature or under reflux until completion (monitored by TLC).
-
Perform an aqueous workup, extract the product with an organic solvent, and dry the organic layer.
-
Purify the crude product by column chromatography or recrystallization.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
B. Oxidation of Sulfide to Sulfoxide (General Procedure): The selective oxidation of a sulfide to a sulfoxide requires controlled conditions to avoid over-oxidation to the sulfone.[3]
-
Dissolve the purified indane sulfide in a suitable solvent (e.g., dichloromethane or methanol) and cool the solution in an ice bath (-78 °C to 0 °C).[3]
-
Add a mild oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) (1.0-1.2 equivalents), portion-wise.[3]
-
Monitor the reaction closely by TLC.
-
Once the starting material is consumed, quench the reaction with a reducing agent solution (e.g., sodium thiosulfate).
-
Perform an aqueous workup, extract the product, and dry the organic layer.
-
Purify the sulfoxide by column chromatography.
-
Characterize the final product using NMR and Mass Spectrometry to confirm the oxidation state.
Protocol 2: In Vitro Anticancer MTT Assay
Objective: To determine and compare the cytotoxic effects of the sulfide and sulfoxide derivatives on cancer cell lines.
-
Cell Culture: Plate cancer cells (e.g., HCT116 colon cancer cells) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the indane sulfide and sulfoxide derivatives in culture medium. Note: A solvent like DMSO is often used to dissolve compounds, but its final concentration should be kept low (e.g., <0.5%) as it can have its own biological effects.[16][17][18]
-
Incubation: Replace the old medium with the medium containing the test compounds and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.
Structure-Activity Relationship (SAR) Insights
The difference in bioactivity between a sulfide and a sulfoxide can be attributed to several factors, which form the basis of their SAR.
Diagram: Key SAR Factors
Caption: Factors influencing the bioactivity of sulfide vs. sulfoxide.
-
Polarity and Solubility: The higher polarity of the sulfoxide group can increase aqueous solubility but may decrease cell membrane permeability compared to the corresponding sulfide. This trade-off can significantly impact bioavailability and target engagement.
-
Hydrogen Bonding: The oxygen atom of the sulfoxide is a strong hydrogen bond acceptor. If a hydrogen bond with a key amino acid residue in the target protein's active site is crucial for activity, the sulfoxide may exhibit higher potency than the sulfide.[4]
-
Stereochemistry: The sulfur atom in a sulfoxide is a stereocenter. The two resulting enantiomers can have vastly different biological activities and metabolic fates, as one may fit into a binding pocket more favorably than the other.
-
Electronic Effects: The sulfoxide group is electron-withdrawing, while the sulfide can be a weak acceptor or donor depending on the aromatic system.[8] This difference in electronic character can alter the reactivity of the entire molecule and its ability to participate in key interactions with biological targets.
Conclusion and Future Perspectives
The choice between an indane sulfide and its sulfoxide derivative is not trivial and has profound implications for biological activity. Evidence from related compound series suggests that while sulfides can act as potent bioactive agents, sometimes serving as H₂S donors or active metabolites, the corresponding sulfoxides are not merely inactive precursors.[4][10] Oxidation to a sulfoxide can introduce favorable properties, such as enhanced receptor interactions through hydrogen bonding or altered electronic profiles that may lead to increased potency or a change in the mechanism of action.[9]
For drug development professionals, this comparison underscores a critical mandate: both sulfide and sulfoxide derivatives warrant thorough and independent biological evaluation. Future research should focus on direct, side-by-side comparisons of indane sulfide/sulfoxide pairs in a wide range of biological assays. Furthermore, the synthesis of enantiomerically pure sulfoxides is essential to deconvolute the effects of stereochemistry on activity. Such studies will be invaluable in unlocking the full therapeutic potential of this versatile chemical scaffold.
References
-
Oszczapowicz, I., & Krawczyk, W. (1991). Synthesis and pharmacological properties of sulfur derivatives of indane-1,3-dione. Die Pharmazie, 46(6), 428-429. [Link]
-
Pan, Y. Y., et al. (2020). New possible silver lining for pancreatic cancer therapy: Hydrogen sulfide and its donors. Acta Pharmacologica Sinica, 42(4), 495-506. [Link]
-
Licciardi, M. E., et al. (2023). Synthesis and Preliminary Screening of the Biological Activity of Sulindac Sulfoximine Derivatives. Molecules, 28(21), 7436. [Link]
-
Ece, A., et al. (2020). Bioactive indanes: insight into the bioactivity of indane dimers related to the lead anti-inflammatory molecule PH46A. Journal of Pharmacy and Pharmacology, 72(7), 920-934. [Link]
-
Ece, A., et al. (2018). Bioactive Indanes: Proof of Concept Study for Enantioselective Synthetic Routes to PH46A, a New Potential Anti-Inflammatory Agent. Molecules, 23(7), 1503. [Link]
-
Ece, A., et al. (2020). Bioactive indanes: insight into the bioactivity of indane dimers related to the lead anti-inflammatory molecule PH46A. ResearchGate. [Link]
-
Manfredini, S., et al. (2019). Synthesis, biological evaluation and molecular modeling of novel selective COX-2 inhibitors: sulfide, sulfoxide, and sulfone derivatives of 1,5-diarylpyrrol-3-substituted scaffold. Bioorganic & Medicinal Chemistry, 27(19), 115045. [Link]
-
Li, Z., et al. (2020). The synthesis and evaluation of novel ALK inhibitors containing the sulfoxide structure. RSC Advances, 10(28), 16568-16581. [Link]
-
Mi, H., et al. (2016). Dimethyl Sulfoxide Protects Escherichia coli from Rapid Antimicrobial-Mediated Killing. Antimicrobial Agents and Chemotherapy, 60(8), 5054-5058. [Link]
-
Ece, A., et al. (2018). Bioactive Indanes: Proof of Concept Study for Enantioselective Synthetic Routes to PH46A, a New Potential Anti-Inflammatory Agent. MDPI. [Link]
-
Furuya, S., et al. (2021). Examples of biologically active indane derivatives. ResearchGate. [Link]
-
Unwith, S., et al. (2020). Molecular Functions of Hydrogen Sulfide in Cancer. International Journal of Molecular Sciences, 21(21), 7962. [Link]
-
Giles, D., et al. (2014). Synthesis and Biological Evaluation of Substituted Thiophenyl Derivatives of Indane-1, 3-Dione. ResearchGate. [Link]
-
Lee, Z. W., et al. (2014). Utilizing hydrogen sulfide as a novel anti-cancer agent by targeting cancer glycolysis and pH imbalance. British Journal of Pharmacology, 171(19), 4322-4336. [Link]
-
Mishan, M. A., et al. (2022). Hydrogen Sulfide Biology and Its Role in Cancer. Cancers, 14(15), 3786. [Link]
-
Lee, Z. W., et al. (2014). Utilizing hydrogen sulfide as a novel anti-cancer agent by targeting cancer glycolysis and pH imbalance. PubMed. [Link]
-
Furuya, S., et al. (2021). Selected examples of bioactive indane-based compounds. ResearchGate. [Link]
-
Wang, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(36), 22165-22175. [Link]
-
Moore, J. E., et al. (2018). Antimicrobial effect of dimethyl sulfoxide and N, N-Dimethylformamide on Mycobacterium abscessus: Implications for antimicrobial susceptibility testing. International Journal of Mycobacteriology, 7(2), 178-182. [Link]
-
Pottz, G. E., Rampey, J. H., & Benjamin, F. (1964). THE EFFECT OF DIMETHYL SULFOXIDE (DMSO) ON ANTIBIOTIC SENSITIVITY OF A GROUP OF MEDICALLY IMPORTANT MICROORGANISMS: PRELIMINARY. Annals of the New York Academy of Sciences, 141(1), 261-272. [Link]
-
Iwan, A., et al. (2021). Organosulfur Materials with High Photo- and Photo-Oxidation Stability: 10-Anthryl Sulfoxides and Sulfones and Their Photophysical Properties Dependent on the Sulfur Oxidation State. International Journal of Molecular Sciences, 22(11), 5897. [Link]
-
Al-Wrafy, F. A., et al. (2025). Investigation of the effect of dimethyl sulfoxide on growth and biofilm formation of Pseudomonas aeruginosa. Journal of Medical Microbiology, 74(1). [Link]
-
Wang, D., et al. (2011). Potential Use of Dimethyl Sulfoxide in Treatment of Infections Caused by Pseudomonas aeruginosa. Journal of Clinical Microbiology, 49(8), 2824-2830. [Link]
-
Santelli-Rouvier, C., et al. (1998). Synthesis of 9-Acridinyl Sulfur Derivatives: Sulfides, Sulfoxides and Sulfones. Comparison of Their Activity on Tumor Cells. European Journal of Medicinal Chemistry, 33(4), 263-272. [Link]
-
Anselmi, S., et al. (2022). Natural sulfoxide- and sulfoxide-containing drugs and ligands. ResearchGate. [Link]
-
Grynkiewicz, G., et al. (2023). A Study on the Chemistry and Biological Activity of 26-Sulfur Analogs of Diosgenin: Synthesis of 26-Thiodiosgenin S-Mono- and Dioxides, and Their Alkyl Derivatives. Molecules, 28(1), 163. [Link]
-
Rattanajaras, A., et al. (2018). Comparison of Bioactive Sulfur Containing Compounds in Fresh Garlic and Garlic Products. RSU Conference. [Link]
Sources
- 1. Bioactive indanes: insight into the bioactivity of indane dimers related to the lead anti-inflammatory molecule PH46A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. New possible silver lining for pancreatic cancer therapy: Hydrogen sulfide and its donors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular Functions of Hydrogen Sulfide in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hydrogen Sulfide Biology and Its Role in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Organosulfur Materials with High Photo- and Photo-Oxidation Stability: 10-Anthryl Sulfoxides and Sulfones and Their Photophysical Properties Dependent on the Sulfur Oxidation State - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis, biological evaluation and molecular modeling of novel selective COX-2 inhibitors: sulfide, sulfoxide, and sulfone derivatives of 1,5-diarylpyrrol-3-substituted scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Utilizing hydrogen sulfide as a novel anti-cancer agent by targeting cancer glycolysis and pH imbalance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The synthesis and evaluation of novel ALK inhibitors containing the sulfoxide structure - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. Bioactive Indanes: Proof of Concept Study for Enantioselective Synthetic Routes to PH46A, a New Potential Anti-Inflammatory Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Dimethyl Sulfoxide Protects Escherichia coli from Rapid Antimicrobial-Mediated Killing - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Antimicrobial effect of dimethyl sulfoxide and N, N-Dimethylformamide on Mycobacterium abscessus: Implications for antimicrobial susceptibility testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Investigation of the effect of dimethyl sulfoxide on growth and biofilm formation of Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
Personal Protective Equipment (PPE) for Handling Ethyl 2-(2,3-dihydro-1H-indene-5-sulfinyl)acetate
[1][2]
Part 1: Executive Safety Assessment (The "Why")
As researchers, we often handle intermediates where specific toxicological data (LD50, OEL) is sparse. Ethyl 2-(2,3-dihydro-1H-indene-5-sulfinyl)acetate presents a unique safety challenge not because of acute volatility, but due to its specific functional group chemistry.
The Critical Hazard: Sulfinyl-Mediated Permeation This molecule contains a sulfinyl (sulfoxide) group attached to a lipophilic indane ring . Sulfoxides (structurally related to DMSO) are known penetration enhancers .[1] They reversibly disrupt the stratum corneum lipids, potentially carrying the biologically active indane moiety directly into the systemic circulation.
Core Directive: Treat this compound as a high-permeability sensitizer . Standard laboratory safety protocols must be elevated to prevent dermal absorption.
Part 2: Hazard Identification & Risk Profile[1][4]
Since a compound-specific SDS may be unavailable or generic, we utilize Structure-Activity Relationship (SAR) analysis to determine the control band.
Table 1: Structural Hazard Analysis
| Structural Motif | Chemical Behavior | Associated Risk | Control Measure |
| Sulfinyl Group (-SO-) | Amphiphilic; Hydrogen bond acceptor. | Skin Permeation Enhancer. Can facilitate transdermal delivery of the entire molecule. | Strict Glove Protocol. Avoid direct contact with solutions. |
| Indane Ring | Lipophilic hydrocarbon. | Potential CNS activity or metabolic modulation (common in PPAR agonists). | Systemic Toxicity. Prevent inhalation of dusts.[2] |
| Ethyl Ester | Hydrolyzable. | Eye/Mucous membrane irritant. | Eye Protection. Goggles required; safety glasses insufficient for solution work. |
| Physical State | Likely Crystalline Solid. | Electrostatic dust generation. | Static Control. Use antistatic weighing boats; work in a hood. |
Part 3: PPE Selection Protocol
This protocol uses a "Default to Caution" approach. The following equipment is mandatory for all handling.
Hand Protection (Critical)
-
Dry Solid: Double-donned Nitrile gloves (minimum 5 mil thickness).
-
Rationale: Nitrile provides adequate protection against dry organic solids. The outer glove is sacrificial.
-
-
In Solution (Organic Solvents): Laminate Film (Silver Shield/4H) liners under Nitrile.
-
Rationale: Sulfoxides can permeate nitrile rapidly when dissolved in solvents like DCM or Methanol. Laminate film offers broad chemical resistance.
-
Respiratory Protection
-
Primary Control: All open handling must occur inside a certified Chemical Fume Hood .
-
Secondary Control (if hood unavailable): Half-face respirator with P100 (HEPA) cartridges for particulates.
Eye & Face Protection[1][2][4][5][6][7][8][9][10][11]
-
Standard: Chemical Splash Goggles (ANSI Z87.1+).
-
Prohibited: Standard safety glasses with side shields are insufficient for solution handling due to the permeation risk of splashes.
Body Protection
-
Standard: Tyvek® lab coat or chemically resistant apron over a standard cotton lab coat.
-
Footwear: Closed-toe, non-perforated leather or synthetic leather shoes.
Part 4: Operational Workflows
Workflow 1: PPE Decision Logic
This diagram illustrates the decision matrix for selecting the correct PPE based on the physical state of the compound.
Figure 1: Decision logic for PPE selection. Note the escalation to Silver Shield gloves when aggressive solvents are involved due to the permeation enhancing nature of the sulfinyl group.
Workflow 2: Safe Weighing & Solubilization Protocol
Step 1: Preparation
-
Verify Fume Hood flow (Face velocity: 80–120 fpm).
-
Place an antistatic mat or wipe the balance area with an antistatic cloth. Indane derivatives often carry static charge, causing powder to "jump" and aerosolize.
-
Pre-label all receiving vessels.
Step 2: Weighing (Solid)
-
Don Double Nitrile Gloves .
-
Open the container only inside the hood.
-
Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination.
-
If the powder is clumpy, do not crush it in the open. Close the vessel and gently tumble.
Step 3: Solubilization
-
Add solvent slowly down the side of the vessel to minimize aerosol displacement.
-
CRITICAL: Once in solution, the permeation risk increases 10x. If using DCM or DMSO, switch to Laminate/Barrier Gloves immediately if you anticipate any splash risk.
-
Cap the vial tightly before removing it from the hood.
Part 5: Disposal & Decontamination
Proper disposal prevents environmental release and downstream exposure to custodial staff.
Chemical Waste Streams
-
Solid Waste: Dispose of weighing boats, contaminated gloves, and paper towels in a Hazardous Solid Waste drum. Do not use regular trash.
-
Liquid Waste: Segregate based on the solvent used (e.g., Halogenated vs. Non-Halogenated). Label the tag with the full chemical name: Ethyl 2-(2,3-dihydro-1H-indene-5-sulfinyl)acetate.
Decontamination Procedure[5][10][11]
-
Surface Clean: Wipe the balance and hood surface with a detergent solution (e.g., Alconox) followed by water.
-
Solvent Wash: If visible residue remains, use a small amount of Ethanol on a wipe.
-
PPE Removal: Remove outer gloves inside the hood and dispose of them as hazardous waste. Remove inner gloves at the lab exit.
Part 6: Emergency Response (Spill Logic)
In the event of a spill, immediate action is required to prevent dermal absorption.[2]
Figure 2: Spill response workflow. Note that liquid spills are treated with higher severity due to the permeation risk.
First Aid (Exposure):
-
Skin Contact: Wash with soap and water for 15 minutes. Do not use alcohol or organic solvents to clean skin, as this may further enhance absorption.
-
Eye Contact: Flush for 15 minutes. Seek medical attention immediately.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment (PPE) Standards. United States Department of Labor. [Link]
-
American Chemical Society (ACS). (2015). Identifying and Evaluating Hazards in Research Laboratories. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
